Nurandociguat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2781965-75-9 |
|---|---|
Molecular Formula |
C30H36ClF2N5O2 |
Molecular Weight |
572.1 g/mol |
IUPAC Name |
1-[(3R)-1-[5-chloro-2-[4-[4-(2-methylpropyl)piperazin-1-yl]phenyl]phenyl]piperidin-3-yl]-5-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C30H36ClF2N5O2/c1-20(2)18-35-12-14-36(15-13-35)23-8-5-21(6-9-23)25-10-7-22(31)16-27(25)37-11-3-4-24(19-37)38-28(29(32)33)26(17-34-38)30(39)40/h5-10,16-17,20,24,29H,3-4,11-15,18-19H2,1-2H3,(H,39,40)/t24-/m1/s1 |
InChI Key |
KNGOFJLMZYHAGD-XMMPIXPASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of BAY 3283142: A Novel Soluble Guanylate Cyclase Activator
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
BAY 3283142 (nurandociguat) is an investigational, orally administered, small-molecule activator of soluble guanylate cyclase (sGC) currently in clinical development by Bayer for the treatment of chronic kidney disease (CKD) and related cardiovascular conditions.[1][2][3] This document provides an in-depth technical overview of the discovery and development of BAY 3283142, summarizing its mechanism of action, preclinical data profile (drawing parallels with the structurally related sGC activator runcaciguat), and clinical development program. Detailed experimental protocols and visualizations of key biological pathways and developmental workflows are provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Targeting the Nitric Oxide-sGC-cGMP Signaling Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle proliferation.[4][5] In pathological conditions such as chronic kidney disease, oxidative stress can lead to the oxidation and/or heme-loss of the sGC enzyme, rendering it insensitive to endogenous NO.[6] sGC activators are a novel class of therapeutic agents that address this pathology by directly activating these non-NO-responsive forms of sGC, thereby restoring cGMP production and its downstream beneficial effects.[6][7]
BAY 3283142 emerges as a second-generation sGC activator, building upon the learnings from earlier compounds in this class.[7][8] It is being investigated for its potential to ameliorate the pathophysiology of CKD, a progressive condition affecting over 10% of the global population.[9][10]
Mechanism of Action
BAY 3283142 functions by directly binding to and activating the oxidized or heme-free forms of soluble guanylate cyclase.[6] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates a range of physiological responses aimed at improving cardiovascular and renal function.
References
- 1. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY-3283142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (BAY 3283142) / Bayer [delta.larvol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Runcaciguat - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 10. Bayer Initiates Phase II Study of Soluble Guanylate Cyclase Activator (BAY3283142) in Patients With Chronic Kidney Disease [businesswire.com]
Investigating the Role of Nurandociguat in Endothelial Dysfunction: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and a critical early event in the pathogenesis of numerous cardiovascular diseases. A primary characteristic of this dysfunction is the impaired bioavailability of nitric oxide (NO), a key signaling molecule responsible for maintaining vascular homeostasis. This impairment leads to a prothrombotic and proinflammatory state with reduced vasodilation. The nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) signaling pathway is central to endothelial function. In states of high oxidative stress, the sGC enzyme becomes oxidized and heme-free, rendering it insensitive to endogenous NO. Nurandociguat is an oral soluble guanylate cyclase (sGC) activator currently under investigation, designed to target this NO-unresponsive sGC. This document provides an in-depth technical overview of the role of this compound in endothelial dysfunction, detailing its mechanism of action, relevant experimental protocols for its evaluation, and quantitative data from related compound studies.
Introduction to Endothelial Dysfunction and the NO-sGC-cGMP Pathway
The vascular endothelium is a dynamic monolayer of cells that forms the interface between circulating blood and the vessel wall. It is a critical regulator of vascular tone, hemostasis, inflammation, and cell growth.[1][2] Endothelial dysfunction is characterized by a shift in endothelial actions towards reduced vasodilation, a proinflammatory state, and prothrombotic properties.[1] A central mechanism underlying this dysfunction is the reduction in the bioavailability of nitric oxide (NO).[1]
Under normal physiological conditions, endothelial NO synthase (eNOS) produces NO from L-arginine.[3] NO diffuses to adjacent vascular smooth muscle cells and binds to the reduced ferrous (Fe²⁺) heme group of soluble guanylate cyclase (sGC).[3][4] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3][5] Subsequently, cGMP activates cGMP-dependent protein kinases (PKGs), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[3] This pathway also inhibits platelet aggregation and has anti-inflammatory properties.[2]
In pathological states associated with cardiovascular risk factors like diabetes, hypertension, and atherosclerosis, increased oxidative stress is common.[3] Reactive oxygen species (ROS) can oxidize the sGC heme iron from its functional ferrous (Fe²⁺) state to the ferric (Fe³⁺) state or lead to complete loss of the heme group.[3][4] This oxidized, heme-free sGC is unresponsive to NO, leading to impaired cGMP signaling and endothelial dysfunction, a condition described as "NO resistance".[3]
This compound: A NO-Independent sGC Activator
This compound (BAY 3283142) is an oral soluble guanylate cyclase (sGC) activator. Unlike sGC stimulators (e.g., Riociguat, Vericiguat) which sensitize reduced sGC to endogenous NO, sGC activators are specifically designed to target the pathological, NO-unresponsive form of the enzyme.[6]
The mechanism of action for sGC activators involves binding to and activating the oxidized, heme-free sGC, thereby restoring cGMP production even in an environment of low NO bioavailability and high oxidative stress.[6][7] This direct activation bypasses the need for endogenous NO, offering a promising therapeutic strategy to counteract endothelial dysfunction at a fundamental level. By increasing cGMP levels, this compound is expected to restore vasodilation, inhibit platelet activation, and reduce inflammation, addressing the key pathological features of endothelial dysfunction.
Currently, this compound is being investigated in clinical trials, such as the ALPINE-1 study for Chronic Kidney Disease (CKD), a condition closely associated with endothelial dysfunction.[8][9]
Quantitative Data on sGC Activator Efficacy
While specific quantitative data for this compound is emerging from ongoing clinical trials, studies on other sGC activators, such as Ataciguat, provide valuable insight into the potential efficacy of this drug class in reversing endothelial dysfunction. The following table summarizes data from a study using aortic rings from normotensive (2K) and hypertensive (2K-1C) rats, where hypertension induces endothelial dysfunction.
| Parameter | Group | Control (No Treatment) | Ataciguat (0.1 µM) |
| pD₂ (Acetylcholine) | 2K (Normotensive) | 6.59 ± 0.07 | 7.04 ± 0.13 |
| 2K-1C (Hypertensive) | 6.43 ± 0.07 | 6.99 ± 0.08 | |
| Eₘₐₓ (Acetylcholine, %) | 2K (Normotensive) | 76.07 ± 4.35 | 92.98 ± 1.83 |
| 2K-1C (Hypertensive) | 52.14 ± 2.16 | 81.0 ± 1.0 | |
| Table adapted from data presented in a study on Ataciguat.[7][10] pD₂ represents the negative logarithm of the EC₅₀, indicating potency (a higher value means greater potency). Eₘₐₓ represents the maximum relaxation effect. |
The data clearly indicates that in both normotensive and hypertensive models, the sGC activator Ataciguat significantly improved endothelium-dependent relaxation in response to acetylcholine.[7][10] The increase in both potency (pD₂) and maximum effect (Eₘₐₓ) in the hypertensive group demonstrates the drug's ability to restore vascular function in a state of endothelial dysfunction.[7][10]
Key Experimental Protocols
Evaluating the efficacy of compounds like this compound requires a range of in vivo, ex vivo, and in vitro experimental protocols.
Ex Vivo Assessment of Endothelial Function: Wire Myography
Wire myography is used to assess the contractile and relaxation properties of isolated small arteries ex vivo.[11] It is a gold-standard technique for directly measuring vascular reactivity.
Objective: To measure endothelium-dependent vasodilation in response to an agonist (e.g., Acetylcholine) with and without the presence of an sGC activator.
Methodology:
-
Vessel Dissection: Small resistance arteries (e.g., mesenteric or aortic rings) are carefully dissected from an animal model (e.g., Wistar rat).[7]
-
Mounting: Two small tungsten wires are guided through the lumen of the vessel segment, which is then mounted in a myograph chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Normalization: The vessel is stretched to a predetermined optimal tension for isometric force measurements.
-
Viability Check: The vessel's contractile ability is confirmed by stimulation with a high-potassium solution or a vasoconstrictor like phenylephrine.
-
Incubation: Vessels are incubated with the test compound (e.g., this compound at a specific concentration) or a vehicle control for a set period (e.g., 30 minutes).[7]
-
Concentration-Response Curve: After pre-constriction with an agonist like phenylephrine, cumulative concentrations of a vasodilator (e.g., Acetylcholine) are added to the chamber to generate a concentration-response curve for relaxation.[7]
-
Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tension. The Eₘₐₓ (maximum relaxation) and pD₂ (-log EC₅₀) are calculated to determine the efficacy and potency of the vasodilator.
In Vivo Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based technique used to assess endothelium-dependent vasodilation in humans and animal models.[11][12] It measures the artery's ability to dilate in response to an increase in blood flow (shear stress).
Methodology:
-
Baseline Measurement: A high-resolution ultrasound transducer is used to acquire a baseline image of a conduit artery (e.g., brachial artery).[12][13] The diameter of the artery is measured.
-
Induce Ischemia: A blood pressure cuff is placed on the forearm distal to the measurement site and inflated to a suprasystolic pressure (e.g., >200 mmHg) for a set period, typically 5 minutes, to induce ischemia.[11][12]
-
Induce Reactive Hyperemia: The cuff is rapidly deflated, causing a sudden and substantial increase in blood flow through the artery (reactive hyperemia).[11]
-
Post-Occlusion Measurement: The arterial diameter is continuously monitored and recorded for several minutes after cuff release.
-
Data Analysis: FMD is calculated as the percentage change in the peak arterial diameter from the baseline measurement.[12] A reduced FMD is indicative of endothelial dysfunction.
Biochemical Assays
-
Measurement of NO Metabolites (Nitrite/Nitrate): The bioavailability of NO can be indirectly assessed by measuring its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in plasma or tissue samples. Common methods include the colorimetric Griess assay and the more sensitive ozone-based chemiluminescence detection.[14][15][16] Care must be taken during sample collection as nitrite levels can be influenced by diet and can degrade quickly.[17]
-
sGC Activity Assay: The activity of the sGC enzyme can be measured directly. A common method is a spectrophotometric assay that measures the inorganic pyrophosphate produced during the conversion of GTP to cGMP.[18] Cell-based reporter gene assays have also been developed, where a mutated sGC produces cAMP instead of cGMP, which then drives the expression of a reporter like luciferase, providing a luminescent readout of enzyme activity.[5]
-
Measurement of Reactive Oxygen Species (ROS): To assess the level of oxidative stress, fluorescent probes are used. Dihydroethidium (DHE) is a common probe that, upon oxidation by superoxide (B77818) anions, intercalates with DNA and emits red fluorescence, which can be quantified in tissue sections or cell cultures.[19][20]
Potential Drug Interactions
The mechanism of this compound involves the potentiation of the cGMP signaling pathway. Therefore, there is a pharmacological basis for potential interactions with other drugs that modulate this pathway.
-
Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil, Tadalafil): PDE5 inhibitors work by preventing the degradation of cGMP.[21] Co-administration with an sGC activator like this compound could lead to a synergistic increase in intracellular cGMP levels. This could result in an additive vasodilatory effect and potentially cause significant hypotension.[21][22]
-
Organic Nitrates: Nitrates increase cGMP production by providing an exogenous source of NO, which stimulates the functional, reduced form of sGC.[21] The concomitant use of nitrates and sGC modulators can lead to profound hypotension and is generally contraindicated.[22]
Conclusion
Endothelial dysfunction, characterized by reduced NO bioavailability and NO-unresponsive sGC, is a key pathological driver of cardiovascular disease. This compound, as a direct activator of oxidized, heme-free sGC, represents a targeted therapeutic approach to restore vascular homeostasis. By bypassing the need for endogenous NO, it directly addresses the enzymatic impairment central to the disease state. Data from analogous compounds demonstrate the potential of this drug class to significantly improve endothelium-dependent vasodilation. The evaluation of such compounds relies on a suite of robust experimental protocols, from ex vivo myography to in vivo FMD and specific biochemical assays. As this compound progresses through clinical development, it holds promise as a novel and effective treatment for a range of diseases underpinned by endothelial dysfunction.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Deconstructing endothelial dysfunction: soluble guanylyl cyclase oxidation and the NO resistance syndrome [jci.org]
- 4. atsjournals.org [atsjournals.org]
- 5. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Guanylyl Cyclase Activator Improves Endothelial Function by Decreasing the Concentration of Superoxide Anions[v1] | Preprints.org [preprints.org]
- 8. bayer.com [bayer.com]
- 9. bayer.com [bayer.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Overview of the Assessment of Endothelial Function in Humans [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 14. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 17. Pitfalls in Measuring NO Bioavailability using NOx - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nur77 mitigates endothelial dysfunction through activation of both nitric oxide production and anti-oxidant pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nur77 mitigates endothelial dysfunction through activation of both nitric oxide production and anti-oxidant pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Update on drug interactions with phosphodiesterase-5 inhibitors prescribed as first-line therapy for patients with erectile dysfunction or pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nurandociguat: Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurandociguat (BAY 3283142) is an investigational, orally administered, small-molecule activator of soluble guanylate cyclase (sGC). It is currently in clinical development by Bayer for the treatment of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the mechanism of action, target engagement, and downstream signaling pathways of this compound, drawing upon available preclinical and clinical data for this compound and related sGC activators.
Core Mechanism: Soluble Guanylate Cyclase Activation
This compound's therapeutic potential lies in its ability to directly activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In various pathological states, including chronic kidney disease, oxidative stress can lead to the oxidation of the heme iron in sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or even to the complete loss of the heme group. This renders sGC insensitive to its endogenous activator, nitric oxide. This compound and other sGC activators are designed to target and activate these oxidized or heme-free forms of the enzyme, thereby restoring the production of cyclic guanosine (B1672433) monophosphate (cGMP).
Signaling Pathway of this compound
The activation of sGC by this compound initiates a signaling cascade with numerous downstream effects. The core of this pathway is the conversion of guanosine triphosphate (GTP) to cGMP.
Caption: this compound signaling pathway.
Target Engagement and Potency
While specific quantitative data on the binding affinity and potency of this compound are not yet publicly available, data from related sGC activators and high-level statements from the developer provide insights into its target engagement. Preclinical pharmacodynamic data have shown that this compound has a comparable profile to runcaciguat (B610601) in models of CKD. For context, other sGC activators have demonstrated potent activation of purified sGC.
Table 1: Potency of sGC Activators (Illustrative Data)
| Compound | Target | Assay System | Potency (EC₅₀) | Reference Compound |
| Cinaciguat | Heme-free sGC | Purified bovine lung sGC | ~0.2 µM | N/A |
Note: This table provides illustrative data for a different sGC activator to demonstrate the typical potency range. Specific data for this compound is not yet published.
Downstream Effects and Biomarkers
The primary downstream effector of this compound's action is the elevation of intracellular cGMP levels. Increased cGMP leads to a multitude of physiological effects, primarily mediated through the activation of cGMP-dependent protein kinase (PKG).
Table 2: Key Downstream Effects of sGC Activation
| Downstream Effect | Mediating Mechanism | Physiological Consequence | Potential Clinical Biomarker |
| Vasodilation | PKG-mediated decrease in intracellular Ca²⁺ levels in smooth muscle cells. | Reduced blood pressure, improved blood flow. | Blood pressure, renal blood flow. |
| Anti-inflammatory Effects | Inhibition of inflammatory cell adhesion and cytokine release. | Reduction in tissue inflammation. | Inflammatory markers (e.g., CRP, cytokines). |
| Anti-fibrotic Effects | Inhibition of fibroblast proliferation and extracellular matrix deposition. | Attenuation of tissue fibrosis. | Fibrosis markers (e.g., pro-collagen peptides). |
| Renal Protection | Improved renal hemodynamics, reduced inflammation and fibrosis. | Slowing the progression of chronic kidney disease. | Urinary Albumin-to-Creatinine Ratio (UACR). |
The ongoing Phase II clinical trial for this compound, ALPINE-1, utilizes the change in Urinary Albumin-to-Creatinine Ratio (UACR) as a primary endpoint, highlighting its importance as a key biomarker for the therapeutic effect of this compound in CKD.
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol describes a general method for determining the in vitro activity of sGC and the effect of activators like this compound.
Caption: Workflow for an sGC activity assay.
Detailed Method:
-
Reagent Preparation: Prepare a reaction buffer typically containing Tris-HCl, GTP, MgCl₂, and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Enzyme Preparation: Use purified recombinant sGC. To study sGC activators, the enzyme is often oxidized (e.g., with ODQ) or a heme-free mutant is used.
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add the purified sGC enzyme.
-
Add this compound at a range of concentrations.
-
Initiate the reaction by adding GTP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
-
cGMP Detection: Quantify the amount of cGMP produced using a commercially available cGMP ELISA kit or other sensitive detection methods.
-
Data Analysis: Plot the concentration of cGMP produced against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
This protocol outlines the standard clinical procedure for measuring UACR, a key efficacy endpoint for this compound in CKD trials.
Caption: Workflow for UACR measurement.
Detailed Method:
-
Patient Instructions: Patients are instructed to collect a mid-stream urine sample, preferably the first morning void, in a clean container.
-
Sample Handling and Storage: The urine sample should be transported to the laboratory promptly. If there is a delay, the sample should be refrigerated.
-
Laboratory Measurement:
-
Urinary Albumin: Typically measured using an immunoturbidimetric or immunonephelometric assay.
-
Urinary Creatinine: Commonly measured using the Jaffe reaction or a more specific enzymatic method.
-
-
Calculation: The UACR is calculated by dividing the urine albumin concentration (in mg/dL) by the urine creatinine concentration (in g/dL). This ratio corrects for variations in urine concentration.
-
Interpretation: An elevated UACR is indicative of kidney damage. In clinical trials, the change in UACR from baseline is used to assess the efficacy of the investigational drug.
Conclusion
This compound represents a promising therapeutic approach for chronic kidney disease by targeting a key pathway that is dysfunctional in this and other cardiovascular diseases. Its mechanism of action, centered on the activation of oxidized and heme-free sGC, leads to the restoration of cGMP signaling and a cascade of beneficial downstream effects, including vasodilation and anti-inflammatory and anti-fibrotic actions. Further preclinical and clinical studies will provide more detailed quantitative data on the target engagement and pharmacodynamic effects of this compound, which will be crucial for its continued development and potential future clinical application.
An In-depth Technical Guide to the Molecular Interactions of Nurandociguat with Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nurandociguat (BAY 3283142) is a novel, orally available, second-generation soluble guanylate cyclase (sGC) activator currently under investigation for the treatment of chronic kidney disease and other cardiovascular disorders.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target, sGC. The document details the mechanism of action, summarizes key quantitative data from related compounds to infer the potential molecular interactions of this compound, describes relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Soluble Guanylate Cyclase and the NO-sGC-cGMP Signaling Pathway
Soluble guanylate cyclase is a critical intracellular enzyme that acts as the primary receptor for nitric oxide (NO).[7][8][9] It is a heterodimeric protein composed of an α and a β subunit, containing a heme prosthetic group that is essential for NO binding and subsequent enzyme activation.[7][8] The activation of sGC by NO catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[7][8][10] The cGMP signaling cascade plays a pivotal role in various physiological processes, including the regulation of vascular tone, inhibition of smooth muscle proliferation, and prevention of inflammation and fibrosis.[8]
In certain pathological conditions, such as those associated with oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or the heme group can be lost entirely. This renders the enzyme insensitive to NO, leading to impaired cGMP signaling.[7][11]
Mechanism of Action of this compound
This compound is classified as a soluble guanylate cyclase (sGC) activator. Unlike sGC stimulators which target the reduced, heme-containing form of the enzyme, sGC activators, including this compound, specifically target and activate the oxidized, heme-free form of sGC.[7][11][12] This mechanism allows this compound to restore cGMP production in environments where the NO-sGC signaling pathway is compromised due to oxidative stress.[7][11]
By directly activating heme-free sGC, this compound bypasses the need for endogenous NO, leading to a significant increase in cGMP levels. This restoration of the cGMP pathway is expected to mediate the therapeutic effects of this compound in cardiovascular and renal diseases.
Signaling Pathway of sGC Activation
Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of this compound.
Quantitative Data on sGC Activator Interactions
While specific quantitative data for the molecular interaction of this compound with sGC is not yet publicly available due to its ongoing development, data from other well-characterized sGC activators can provide a frame of reference for its potential potency. The following tables summarize key binding and activation parameters for related sGC activators.
Table 1: Binding Affinity of sGC Activators
| Compound | Target | Kd (nM) | Method | Reference |
| BAY 58-2667 (Cinaciguat) | Heme-free sGC | Low nM range | Radioligand Binding | [13] |
| This compound | Heme-free sGC | Data not publicly available |
Table 2: In Vitro Activation of sGC
| Compound | Target | EC50 (nM) | Fold Activation | Assay | Reference |
| BAY 58-2667 (Cinaciguat) | Heme-free sGC | ~200 | Not specified | Purified enzyme assay | [13] |
| Runcaciguat | Heme-free sGC | Not specified | 9.3-fold (at 100 µM) | Purified enzyme assay | [11] |
| This compound | Heme-free sGC | Data not publicly available |
Experimental Protocols
The characterization of sGC activators like this compound involves a series of in vitro and cell-based assays to determine their binding affinity, activation potency, and mechanism of action.
Purified sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC.
Objective: To determine the EC50 and maximal activation of this compound on heme-free sGC.
Methodology:
-
Preparation of Heme-free sGC: Purified recombinant human sGC is treated with an oxidizing agent such as 1H-[13][14]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to oxidize the heme iron, followed by a detergent like Tween 20 to facilitate the removal of the heme group.[13] The absence of the heme is confirmed spectrophotometrically.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing triethanolamine (B1662121) (TEA), NaCl, MgCl₂, DTT, and GTP.[9]
-
Incubation: Heme-free sGC is incubated with varying concentrations of this compound (or vehicle control) at 37°C for a defined period (e.g., 10 minutes).[9]
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a solution like zinc acetate (B1210297) and sodium carbonate.[9]
-
cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or a luminescence-based assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression.
Experimental Workflow for Purified sGC Assay
Caption: A generalized workflow for determining the in vitro activity of this compound on purified sGC.
Cell-Based cGMP Accumulation Assay
This assay measures the ability of this compound to increase intracellular cGMP levels in a cellular context.
Objective: To assess the potency of this compound in a cellular environment.
Methodology:
-
Cell Culture: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells overexpressing sGC, is cultured in 96-well plates.[11]
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Compound Treatment: Cells are then treated with varying concentrations of this compound. To induce a heme-free state, cells can be pre-treated with ODQ.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The cGMP concentration in the cell lysate is measured using a commercially available cGMP assay kit.
-
Data Analysis: A dose-response curve is generated to determine the EC50 of this compound.
Conclusion
This compound is a promising second-generation sGC activator with a distinct mechanism of action that targets the heme-free form of sGC. This allows it to restore cGMP signaling in disease states characterized by oxidative stress. While specific quantitative data on its molecular interactions are not yet in the public domain, the experimental protocols outlined in this guide provide a robust framework for its characterization. The continued clinical development of this compound holds the potential for a novel therapeutic approach for patients with chronic kidney disease and other cardiovascular conditions.
References
- 1. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 2. This compound (BAY 3283142) / Bayer [delta.larvol.com]
- 3. Bayer initiates Phase II study of soluble guanylate cyclase activator (BAY3283142) in patients with chronic kidney disease [bayer.com]
- 4. bayer.com [bayer.com]
- 5. bayer.com [bayer.com]
- 6. bayer.com [bayer.com]
- 7. researchgate.net [researchgate.net]
- 8. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BAY-3283142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BAY 3283142: A Technical Overview of Nitric Oxide-Independent Soluble Guanylate Cyclase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3283142 is an investigational small molecule that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] Developed by Bayer, this compound is currently undergoing Phase II clinical trials for the treatment of chronic kidney disease (CKD).[1][4] BAY 3283142 represents a novel therapeutic approach by targeting the NO-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inflammation, and fibrosis.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of BAY 3283142, supported by data from analogous compounds, and details relevant experimental protocols for its evaluation.
Mechanism of Action: NO-Independent sGC Activation
Under normal physiological conditions, nitric oxide (NO) binds to the reduced heme iron (Fe²⁺) of sGC, stimulating the production of the second messenger cGMP. However, in disease states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric state (Fe³⁺) or the heme group can be lost entirely, rendering the enzyme unresponsive to NO.
BAY 3283142 and other sGC activators circumvent this limitation by directly activating the oxidized or heme-free forms of sGC.[6] This NO-independent activation restores the production of cGMP, thereby reactivating downstream signaling pathways that promote vasodilation and are thought to have beneficial effects in conditions like chronic kidney disease.[5][7]
Signaling Pathway of NO-Independent sGC Activation by BAY 3283142
Caption: NO-independent activation of sGC by BAY 3283142.
Quantitative Data on sGC Activation (from Analogous Compounds)
While specific preclinical data for BAY 3283142 is not yet publicly available, data from closely related sGC activators developed by Bayer, such as cinaciguat (B1243192) (BAY 58-2667) and runcaciguat (B610601) (BAY 1101042), provide insights into the expected potency and efficacy.
| Compound | Assay Type | Key Parameter | Value | Reference |
| Cinaciguat (BAY 58-2667) | sGC activation in platelets | EC₅₀ | 15 nM | N/A |
| Binding to sGC | Kd | 3.2 nM | N/A | |
| Runcaciguat (BAY 1101042) | cGMP formation in recombinant sGC-overexpressing cells | MEC | 3 nM | N/A |
| cGMP formation in recombinant sGC-overexpressing cells | EC₅₀ | 27 nM | N/A |
EC₅₀: Half-maximal effective concentration; Kd: Dissociation constant; MEC: Minimum effective concentration.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize nitric oxide-independent sGC activators.
In Vitro sGC Enzymatic Activity Assay
Objective: To determine the direct effect of the compound on the activity of purified sGC.
Materials:
-
Purified recombinant human sGC (α1/β1)
-
BAY 3283142 (or analogous compound)
-
Guanosine-5'-triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triethanolamine (TEA) buffer
-
ODQ (1H-[8][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce heme oxidation
-
cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Prepare a reaction mixture containing TEA buffer, MgCl₂, DTT, and purified sGC.
-
To induce the NO-unresponsive state, pre-incubate the sGC enzyme with ODQ.
-
Add varying concentrations of BAY 3283142 to the reaction mixture.
-
Initiate the enzymatic reaction by adding GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.
-
Calculate kinetic parameters such as EC₅₀ and Vmax from the concentration-response curves.
Experimental Workflow for In Vitro sGC Activity Assay
Caption: Workflow for determining in vitro sGC activation.
Cellular cGMP Formation Assay
Objective: To measure the ability of the compound to increase intracellular cGMP levels in a cellular context.
Materials:
-
A suitable cell line overexpressing human sGC (e.g., CHO cells)
-
BAY 3283142 (or analogous compound)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Seed sGC-overexpressing cells in multi-well plates and culture until confluent.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
Add varying concentrations of BAY 3283142 to the cells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the cGMP concentration in the cell lysates using a cGMP EIA kit.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Generate concentration-response curves to determine the EC₅₀.
In Vivo Models of Chronic Kidney Disease
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of CKD.
Animal Model:
-
ZSF1 rats are a commonly used model as they develop hypertension, obesity, type 2 diabetes, and progressive kidney disease, mimicking key aspects of human CKD.[6]
Protocol:
-
Acclimate ZSF1 rats to the experimental conditions.
-
Group the animals and initiate daily oral administration of BAY 3283142 at different dose levels or vehicle control.
-
Monitor key parameters throughout the study, including:
-
Blood pressure: Using telemetry or tail-cuff methods.
-
Urinary albumin-to-creatinine ratio (UACR): A marker of kidney damage.
-
Glomerular filtration rate (GFR): To assess kidney function.
-
Plasma biomarkers: Such as creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
-
At the end of the study, collect kidney tissues for histopathological analysis to assess structural changes, fibrosis, and inflammation.
-
Analyze the data to determine the dose-dependent effects of BAY 3283142 on the progression of CKD.
Conclusion
BAY 3283142 is a promising therapeutic candidate that targets a key signaling pathway implicated in the pathophysiology of chronic kidney disease and other cardiovascular disorders. Its nitric oxide-independent mechanism of sGC activation offers the potential for efficacy in disease states characterized by oxidative stress where traditional NO-based therapies may be less effective. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential and safety profile of this novel sGC activator. The experimental protocols outlined in this guide provide a framework for the continued investigation of BAY 3283142 and other compounds in this class.
References
- 1. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Bayer United States of America - Bayer Initiates Phase II Study of Soluble Guanylate Cyclase Activator (BAY3283142) in Patients With Chronic Kidney Disease [bayer2019tf.q4web.com]
- 4. Bayer Initiates Phase II Study of Soluble Guanylate Cyclase Activator (BAY3283142) in Patients With Chronic Kidney Disease [businesswire.com]
- 5. Chronic kidney disease || Healthy volunteers | Study 21938 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats [mdpi.com]
- 7. Chronic kidney disease || Hypertension | Study 21592 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. BAY-3283142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Runcaciguat - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Early Research Findings on Nurandociguat for Heart Failure: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurandociguat (BAY 3283142) is an investigational, orally administered, novel soluble guanylate cyclase (sGC) activator. It is currently in clinical development, with a primary focus on chronic kidney disease (CKD), a condition frequently intertwined with cardiovascular complications, including heart failure.[1][2][3] This technical guide synthesizes the early research findings pertinent to this compound and its potential application in heart failure, drawing upon the established mechanism of action for sGC activators and preclinical data from related compounds.
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis. In heart failure, this pathway is often impaired due to endothelial dysfunction and increased oxidative stress.[4][5] sGC activators are a class of compounds designed to directly stimulate sGC, independent of NO, particularly when the enzyme is in an oxidized or heme-free state, thereby restoring cGMP production and its downstream beneficial effects on vasodilation, inflammation, and fibrosis.[6]
This document provides a comprehensive overview of the preclinical rationale and early clinical development of this compound, with a focus on its potential relevance to heart failure. It includes a detailed description of its mechanism of action, representative preclinical data from analogous sGC modulators in heart failure models, and detailed experimental protocols.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound, as a soluble guanylate cyclase (sGC) activator, targets a key enzymatic pathway that is often dysfunctional in cardiovascular diseases like heart failure. The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade plays a crucial role in regulating vascular tone, myocardial function, and remodeling.
In a healthy state, endothelial cells produce NO, which diffuses into adjacent smooth muscle and myocardial cells. There, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which mediates a range of downstream effects, including vasodilation, and inhibition of cardiac hypertrophy and fibrosis.
However, in pathological conditions such as heart failure, increased oxidative stress leads to the oxidation and loss of the heme group from sGC. This renders the enzyme insensitive to NO, disrupting the signaling pathway and contributing to disease progression.
sGC activators, like this compound, are designed to circumvent this issue by binding to and activating the oxidized, heme-free form of sGC. This restores the production of cGMP, thereby reinstating its protective cardiovascular effects. This mechanism is distinct from sGC stimulators (e.g., Vericiguat), which primarily act on the reduced, heme-containing form of sGC.
Preclinical Research Findings
Direct preclinical data for this compound in heart failure models are not extensively available in the public domain. However, research on other sGC modulators in relevant animal models provides a strong indication of the potential therapeutic effects of this drug class. The following tables summarize the expected endpoints and representative findings from preclinical studies of sGC stimulators and activators in models of heart failure.
Table 1: Hemodynamic and Cardiac Function Parameters in Preclinical Heart Failure Models Treated with sGC Modulators
| Parameter | Animal Model | Expected Effect of sGC Activation | Representative Citation |
| Hemodynamics | |||
| Systolic Blood Pressure | Hypertensive Rat Models | ↓ | [7] |
| Mean Arterial Pressure | Normotensive Rat Models | ↓ | [8] |
| Cardiac Function (Echocardiography) | |||
| Left Ventricular Ejection Fraction (LVEF) | Pressure Overload (TAC) Mouse Model | ↑ or preserved | [9] |
| Fractional Shortening (FS) | Pressure Overload (TAC) Mouse Model | ↑ or preserved | [9] |
| Left Ventricular Internal Diameter, diastole (LVIDd) | Pressure Overload (TAC) Mouse Model | ↓ | [9] |
| Left Ventricular Internal Diameter, systole (LVIDs) | Pressure Overload (TAC) Mouse Model | ↓ | [9] |
| Cardiac Remodeling | |||
| Heart Weight to Body Weight Ratio | Pressure Overload (TAC) Mouse Model | ↓ | [9] |
| Myocardial Fibrosis | Hypertensive Rat Models | ↓ | [7] |
| Collagen Deposition | Hypertensive Rat Models | ↓ | [7] |
| Biomarkers | |||
| Plasma cGMP Levels | Various Models | ↑ | [6] |
TAC: Transverse Aortic Constriction
Table 2: Cellular and Molecular Endpoints in Preclinical Heart Failure Models Treated with sGC Modulators
| Parameter | Experimental System | Expected Effect of sGC Activation | Representative Citation |
| Gene Expression | |||
| Atrial Natriuretic Peptide (ANP) | Pressure Overload (TAC) Mouse Model | ↓ | [9] |
| Brain Natriuretic Peptide (BNP) | Pressure Overload (TAC) Mouse Model | ↓ | [9] |
| Protein Expression & Activity | |||
| Superoxide Dismutase 1 (SOD1) | Hypertensive Rat Models | ↑ | [7] |
| Matrix Metalloproteinase 2 (MMP-2) | Hypertensive Rat Models | ↑ | [7] |
| Connexin 43 | Hypertensive Rat Models | ↑ | [7] |
| Cellular Processes | |||
| Myocyte Hypertrophy | Pressure Overload (TAC) Mouse Model | ↓ | [9] |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments relevant to the evaluation of sGC activators like this compound in heart failure.
Pressure Overload-Induced Heart Failure Model (Transverse Aortic Constriction - TAC)
This model is widely used to induce cardiac hypertrophy and subsequent heart failure.
-
Animal Model: Male C57BL/6N mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Perform a thoracotomy to expose the aortic arch.
-
A 7-0 silk suture is passed under the transverse aorta between the innominate and left common carotid arteries.
-
A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined stenosis.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: this compound or vehicle is administered daily via oral gavage, starting at a specified time point post-TAC (e.g., 1 week) and continuing for the duration of the study (e.g., 4-8 weeks).
-
Assessment:
-
Echocardiography: Performed at baseline and at specified intervals to assess cardiac function (LVEF, FS, LVIDd, LVIDs).
-
Histology: At the end of the study, hearts are harvested, weighed, and fixed. Sections are stained with Hematoxylin and Eosin (H&E) to assess myocyte size and Masson's trichrome to quantify fibrosis.
-
Gene and Protein Expression: RNA and protein are extracted from heart tissue to analyze markers of hypertrophy (ANP, BNP) and fibrosis (collagen isoforms) via qPCR and Western blotting, respectively.
-
Volume Overload-Induced Heart Failure Model (Aortocaval Fistula - ACF)
This model induces high-output heart failure through the creation of a shunt between the abdominal aorta and the vena cava.
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
A fistula is created between the aorta and vena cava using an 18-gauge needle.
-
The puncture in the aorta is sealed with cyanoacrylate glue.
-
The abdominal wall is closed in layers.
-
-
Drug Administration: Similar to the TAC model, this compound or vehicle is administered daily via oral gavage for a specified duration.
-
Assessment:
-
Hemodynamic Monitoring: In some studies, telemetry devices can be implanted to continuously monitor blood pressure and heart rate.
-
Echocardiography: To assess changes in cardiac dimensions and function.
-
Histology and Molecular Analysis: As described for the TAC model.
-
Early Clinical Development of this compound
This compound (BAY 3283142) is currently being investigated in a Phase II clinical trial, ALPINE-1 (NCT06522997), for the treatment of chronic kidney disease.[10] While the primary indication is not heart failure, the study provides valuable insights into the safety and potential cardiovascular effects of the drug in a patient population at high risk for heart failure.
ALPINE-1 Study (NCT06522997):
-
Title: A Study to Learn About How Well BAY3283142 Works and Its Safety in Participants With Chronic Kidney Disease.[10]
-
Design: A randomized, double-blind, placebo-controlled, multicenter Phase II trial.
-
Population: Patients with chronic kidney disease.
-
Primary Objective: To evaluate the efficacy of different doses of this compound in reducing albuminuria.
-
Relevance to Heart Failure: The study includes patients with comorbidities such as hypertension and diabetes, which are major risk factors for heart failure. Notably, the exclusion criteria include recent (within 3 months) stroke, heart attack, or hospitalization for heart failure, indicating a focus on a stable patient population but acknowledging the cardiovascular risk profile.[10]
The findings from this and other early-phase studies will be critical in determining the future development path for this compound, including its potential investigation in dedicated heart failure trials.
Conclusion
This compound is a promising novel soluble guanylate cyclase activator with a well-defined mechanism of action that addresses a key pathophysiological pathway in heart failure. While direct preclinical and clinical data in heart failure are currently limited, the established effects of sGC modulation in relevant animal models suggest that this compound may offer therapeutic benefits in this patient population. The ongoing clinical development in chronic kidney disease will provide important safety and efficacy data in a population with significant cardiovascular risk. Further research is warranted to specifically evaluate the potential of this compound as a novel therapy for heart failure.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 3. Bayer initiates Phase II study of soluble guanylate cyclase activator (BAY3283142) in patients with chronic kidney disease [bayer.com]
- 4. New Therapeutics for Heart Failure Worsening: Focus on Vericiguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The treatment with sGC stimulator improves survival of hypertensive rats in response to volume-overload induced by aorto-caval fistula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Study to Learn About How Well BAY3283142 Works and Its Safety in Participants With Chronic Kidney Disease [ctv.veeva.com]
Nurandociguat: A Technical Deep Dive into a Novel Soluble Guanylate Cyclase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nurandociguat (BAY 3283142) is a novel, orally available, second-generation soluble guanylate cyclase (sGC) activator in development by Bayer. It is currently under investigation in Phase II clinical trials for the treatment of chronic kidney disease (CKD). As an sGC activator, this compound targets the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on the properties of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C30H36ClF2N5O2 and a molecular weight of 572.1 g/mol . Its chemical structure is characterized by a complex heterocyclic core.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | 1-[(3R)-1-[5-chloro-2-[4-[4-(2-methylpropyl)piperazin-1-yl]phenyl]phenyl]piperidin-3-yl]-5-(difluoromethyl)pyrazole-4-carboxylic acid |
| CAS Number | 2781965-75-9 |
| Molecular Formula | C30H36ClF2N5O2 |
| Molecular Weight | 572.1 g/mol |
Quantitative physicochemical data, such as aqueous solubility and pKa, are not yet publicly available.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound's therapeutic potential lies in its ability to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In a healthy state, NO binds to the reduced (ferrous) heme iron of sGC, stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological processes including vasodilation, and inhibition of smooth muscle proliferation, fibrosis, and inflammation.
In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized to the ferric state or the heme group can be lost entirely. This renders sGC insensitive to NO, leading to impaired cGMP signaling. sGC activators, such as this compound, are designed to specifically target and activate these oxidized or heme-free forms of the enzyme, thereby restoring cGMP production in a diseased environment. This mechanism is distinct from sGC stimulators, which primarily sensitize the reduced form of sGC to NO.
Pharmacological and Pharmacokinetic Properties
While specific preclinical data for this compound on its in vitro potency and detailed pharmacokinetic profile have not been extensively published, it is positioned as a second-generation sGC activator with an improved pharmacokinetic/pharmacodynamic profile compared to its predecessor, Runcaciguat.[2]
For context, a similar sGC activator from Boehringer Ingelheim, BI 685509, demonstrated EC50 values for cGMP production of 467 nM in human platelets and 304 nM in rat platelets.[3][4] It is anticipated that this compound possesses a comparable or enhanced potency.
Phase I clinical trials for this compound (BAY3283142) have been completed, which assessed the safety, tolerability, and pharmacokinetics (including AUC and Cmax) after single and multiple oral doses.[5][6][7] However, the quantitative results from these studies are not yet publicly available.
Table 2: Publicly Available Information on this compound's Development Status
| Development Phase | Indication | Status |
| Phase II | Chronic Kidney Disease | Active, not recruiting[1][6][8][9][10] |
| Phase I | Cardiovascular disorders, Diabetic retinopathy, Hypertension, Liver disorders | Completed[2] |
Experimental Protocols
The following are generalized protocols for key assays used to characterize sGC activators like this compound. Specific parameters would be optimized for the particular compound and experimental setup.
In Vitro sGC Activation Assay (cGMP Measurement)
This assay directly measures the ability of a compound to stimulate cGMP production in a cellular context.
Objective: To determine the EC50 of this compound for sGC activation.
Materials:
-
Cell line overexpressing sGC (e.g., CHO cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor
-
This compound
-
Lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Culture: Plate sGC-overexpressing cells in a multi-well plate and culture until they reach confluence.
-
Pre-incubation: Wash cells with PBS and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 30 minutes at 37°C to prevent cGMP degradation.
-
Compound Incubation: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the media and adding a lysis buffer.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay measures the phosphorylation of VASP, a downstream target of the cGMP/PKG signaling pathway, providing a functional readout of sGC activation.
Objective: To assess the functional consequence of sGC activation by this compound.
Materials:
-
Platelet-rich plasma (PRP) or a suitable cell line
-
Prostaglandin E1 (PGE1)
-
This compound
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-VASP antibody
-
Flow cytometer
Procedure:
-
Sample Preparation: Prepare PRP from whole blood or use a cultured cell line.
-
Incubation: Incubate the cells with PGE1 (to stimulate adenylate cyclase and increase basal VASP phosphorylation) and varying concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize the cell membrane to allow antibody entry.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated VASP.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of VASP phosphorylation.
-
Data Analysis: Determine the concentration-dependent effect of this compound on VASP phosphorylation.
Summary and Future Directions
This compound is a promising second-generation sGC activator with the potential to address the unmet medical need in chronic kidney disease and possibly other cardiovascular conditions. Its mechanism of action, which targets the restoration of cGMP signaling in diseased tissues, offers a novel therapeutic approach. While detailed preclinical and clinical data are still emerging, the progression of this compound to Phase II clinical trials underscores its potential. Future publications of data from these trials will be crucial in fully elucidating the therapeutic profile and potential of this novel compound. Researchers are encouraged to monitor for forthcoming data from Bayer on the preclinical and clinical development of this compound.
References
- 1. This compound (BAY 3283142) / Bayer [delta.larvol.com]
- 2. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chronic kidney disease || Hypertension | Study 21592 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 6. BAY-3283142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Chronic kidney disease || Healthy volunteers | Study 21938 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 9. Bayer initiates Phase II study of soluble guanylate cyclase activator (BAY3283142) in patients with chronic kidney disease [bayer.com]
- 10. bayer.com [bayer.com]
Methodological & Application
Application Notes and Protocols: Nurandociguat In Vitro Assay for Primary Human Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurandociguat is a soluble guanylate cyclase (sGC) stimulator, a class of compounds that enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP) in a nitric oxide (NO)-independent manner. The NO-sGC-cGMP signaling pathway is a critical regulator of various physiological processes within the kidney, including vasodilation, inflammation, fibrosis, and apoptosis.[1][2] Impairment of this pathway is implicated in the pathophysiology of chronic kidney disease (CKD).[3] This document provides a detailed protocol for an in vitro assay to evaluate the activity of this compound in primary human renal cells by measuring intracellular cGMP levels and assessing downstream signaling events.
Mechanism of Action: The NO-sGC-cGMP Pathway
Soluble guanylate cyclase is a key enzyme that converts guanosine triphosphate (GTP) to cGMP.[4] this compound and other sGC stimulators directly activate sGC, leading to an increase in intracellular cGMP concentrations. This elevation in cGMP, a crucial second messenger, activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, mediating the physiological effects.[5]
Experimental Protocols
Materials and Reagents
-
Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs)
-
Renal Epithelial Cell Basal Medium and Growth Kit
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cGMP competitive ELISA kit
-
BCA Protein Assay Kit
-
Antibodies for Western blotting (e.g., anti-phospho-VASP Ser239, anti-VASP, anti-GAPDH)
-
RNA isolation kit
-
qRT-PCR reagents (primers for fibrotic markers like COL1A1, ACTA2)
Cell Culture and Seeding
-
Culture primary human RPTECs in Renal Epithelial Cell Basal Medium supplemented with the provided growth kit components.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed the cells in 96-well plates at a density of 1 x 10^4 cells per well for cGMP measurement or in 6-well plates at a density of 2 x 10^5 cells per well for Western blotting and qRT-PCR.
-
Allow the cells to adhere and grow to 80-90% confluency before treatment.
Experimental Workflow
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium. It is recommended to perform a dose-response curve with concentrations ranging from 0.1 nM to 10 µM.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cGMP degradation.
-
Remove the pre-incubation medium and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hour for cGMP measurement; 24-48 hours for downstream assays).
Primary Endpoint: cGMP Measurement (ELISA)
-
After incubation, lyse the cells using the lysis buffer provided in the cGMP ELISA kit.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Perform the cGMP competitive ELISA according to the manufacturer's instructions.[6][7]
-
Measure the absorbance using a microplate reader.
-
Calculate the cGMP concentration (pmol/mg protein) for each sample by normalizing to the protein concentration.
Secondary Endpoint: Downstream Signaling (Western Blot)
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VASP (a downstream target of PKG) and total VASP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Tertiary Endpoint: Gene Expression Analysis (qRT-PCR)
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for genes associated with renal fibrosis (e.g., Collagen Type I Alpha 1 Chain - COL1A1, Actin Alpha 2, Smooth Muscle - ACTA2). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Dose-Response of this compound on cGMP Production
| This compound (nM) | cGMP (pmol/mg protein) |
| 0 (Vehicle) | Value |
| 0.1 | Value |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
| 10000 | Value |
Table 2: Effect of this compound on VASP Phosphorylation
| Treatment | p-VASP/Total VASP Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (1 µM) | Value |
| This compound (10 µM) | Value |
Table 3: Effect of this compound on Fibrotic Gene Expression
| Treatment | Relative COL1A1 Expression (Fold Change vs. Vehicle) | Relative ACTA2 Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) | Value | Value |
| This compound (10 µM) | Value | Value |
Conclusion
This protocol provides a comprehensive framework for assessing the in vitro activity of this compound in primary human renal cells. By measuring the direct target engagement (cGMP production) and downstream functional outcomes (protein phosphorylation and gene expression), researchers can effectively characterize the pharmacological profile of this compound and its potential therapeutic effects on renal cellular function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Evaluating Nurandociguat in Animal Models of Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diabetic nephropathy (DN) is a leading cause of chronic kidney disease (CKD) and end-stage renal disease (ESRD) worldwide.[1] Its pathogenesis is complex, involving interactions between metabolic and hemodynamic factors that promote inflammation, fibrosis, and ultimately, renal damage.[2][3] A key pathway implicated in DN is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade, which regulates renal function.[4] In diabetic conditions, oxidative stress impairs this pathway, reducing cGMP bioavailability and contributing to endothelial dysfunction and disease progression.[4][5]
Nurandociguat is a soluble guanylate cyclase (sGC) activator. Unlike sGC stimulators which require a functional heme group on sGC, sGC activators can directly activate the enzyme, even in its oxidized, heme-free state, making them particularly promising for conditions with high oxidative stress like diabetic nephropathy.[5] By increasing intracellular cGMP levels, this compound is hypothesized to restore endothelial function, reduce inflammation and fibrosis, and slow the progression of renal damage. This document provides a guide to utilizing preclinical animal models for the evaluation of this compound in diabetic nephropathy.
Mechanism of Action: this compound in Diabetic Nephropathy
In a healthy state, nitric oxide (NO) produced by endothelial cells binds to sGC, catalyzing the conversion of GTP to cGMP. cGMP then acts as a second messenger to mediate vasodilation and other protective effects. In diabetic nephropathy, increased oxidative stress leads to the oxidation of the sGC heme group, rendering the enzyme unresponsive to NO. This compound bypasses this pathological roadblock by directly activating sGC, restoring cGMP production and its downstream renoprotective effects.
References
- 1. scilit.com [scilit.com]
- 2. Molecular Mechanisms and Treatment Strategies in Diabetic Nephropathy: New Avenues for Calcium Dobesilate—Free Radical Scavenger and Growth Factor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy | PLOS One [journals.plos.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for High-Throughput Screening of Novel sGC Activators like Nurandociguat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel soluble guanylate cyclase (sGC) activators, such as Nurandociguat. The methodologies described herein are suitable for implementation in drug discovery and development settings.
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of cardiovascular diseases, such as pulmonary hypertension and heart failure.
sGC activators are a class of therapeutic agents that directly stimulate sGC, independent of NO, particularly targeting the oxidized or heme-free form of the enzyme that is prevalent under conditions of oxidative stress.[1][2] this compound and the similar compound Runcaciguat are examples of such activators that hold therapeutic promise.[1][3][4] High-throughput screening (HTS) plays a pivotal role in the discovery of novel sGC activators from large compound libraries.[3][4][5] This document outlines detailed protocols for both cell-based and biochemical HTS assays to identify and characterize these promising therapeutic agents.
sGC Signaling Pathway
The activation of sGC by NO or sGC activators leads to an increase in intracellular cGMP levels. cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: The sGC signaling pathway activated by NO and sGC activators.
Data Presentation: In Vitro Activity of sGC Modulators
The following table summarizes the in vitro activity of various sGC activators and stimulators from high-throughput screening and subsequent characterization assays.
| Compound | Assay Type | Cell Line / Enzyme Source | Endpoint Measured | EC50 (µM) | Reference |
| This compound | Representative Data | CHO-K1 | cGMP Accumulation | ~0.1-1 | Hypothetical based on similar compounds |
| Runcaciguat | Cell-based cGMP | sGC-overexpressing CHO | cGMP Formation | 0.789 | [6] |
| Compound 30d | Biochemical sGC Activity | Purified recombinant sGC | cGMP Formation | 0.77 | [1] |
| BAY 41-2272 | cGMP Reporter Assay | cGMP reporter cell line | Reporter Gene Activity | 0.17 | [7] |
| BAY 41-2272 | cGMP Accumulation | sGC-overexpressing CHO cells | cGMP Accumulation | 0.09 | [7] |
| Cinaciguat (BAY 58-2667) | Aortic Ring Relaxation | Rabbit Aortic Rings | Vasorelaxation | 1.9 | [7] |
Experimental Protocols
Protocol 1: Cell-Based cGMP Accumulation HTS Assay
This protocol describes a high-throughput screening assay to measure intracellular cGMP levels in response to sGC activators using a competitive immunoassay format (e.g., HTRF or ELISA).
Materials:
-
CHO-K1 or HEK293 cells
-
Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well white, clear-bottom cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
sGC activators (e.g., this compound)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP HTRF or ELISA kit
Procedure:
-
Cell Seeding:
-
Culture CHO-K1 or HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 384-well plate at a density of 10,000-20,000 cells per well in 40 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions in an appropriate assay buffer to create a concentration range for testing. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Protocol:
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.[7]
-
Incubate for 20 minutes at 37°C.[7]
-
Add 20 µL of the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate for 30 minutes at 37°C.[7]
-
Lyse the cells by adding 20 µL of lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
cGMP Detection (HTRF Example):
-
Transfer 10 µL of the cell lysate to a new 384-well white assay plate.
-
Add 5 µL of cGMP-d2 conjugate followed by 5 µL of anti-cGMP cryptate conjugate to each well (as per manufacturer's instructions).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Plot the cGMP concentration against the compound concentration and fit a dose-response curve to determine the EC50 value.
-
HTS Workflow for Cell-Based cGMP Assay
Caption: High-throughput screening workflow for a cell-based cGMP assay.
Protocol 2: Biochemical sGC Enzyme Activity HTS Assay
This protocol outlines a method to directly measure the enzymatic activity of purified sGC in a high-throughput format.
Materials:
-
Purified recombinant sGC enzyme
-
Assay buffer (e.g., 50 mM TEA, pH 7.4, 3 mM MgCl2, 0.1% BSA)
-
Guanosine triphosphate (GTP)
-
Test compounds (e.g., this compound)
-
ODQ (1H-[3][7]oxadiazolo[4,3-a]quinoxalin-1-one) for inducing heme-oxidized sGC (optional)
-
Reaction stop solution
-
cGMP detection kit (e.g., cGMP-Glo™ Luminescent Assay)
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer and equilibrate to room temperature.
-
Prepare a stock solution of GTP (e.g., 10 mM).
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Protocol (384-well format):
-
To each well of a 384-well plate, add 5 µL of the diluted test compound or vehicle control.
-
(Optional) To assess activity on oxidized sGC, add 5 µL of ODQ solution to the wells.
-
Add 10 µL of purified sGC enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of GTP solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of stop solution.
-
-
cGMP Detection (cGMP-Glo™ Example):
-
Add 25 µL of cGMP-Glo™ Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the cGMP concentration.
-
Generate a cGMP standard curve.
-
Calculate the cGMP concentration for each sample.
-
Plot the cGMP concentration against the compound concentration and determine the EC50 value.
-
Conclusion
The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of novel sGC activators like this compound. The cell-based assays provide a more physiologically relevant context, while the biochemical assays allow for direct measurement of enzyme activity. Careful optimization of these assays will be crucial for the successful identification of potent and selective sGC activators for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Nurandociguat Targets In Vitro Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurandociguat is a novel, oral, soluble guanylate cyclase (sGC) activator in development for the treatment of cardiovascular and renal diseases. It functions by directly stimulating sGC, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). This results in vasodilation and is expected to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects. While sGC is the primary target, a comprehensive understanding of this compound's mechanism of action requires elucidation of the downstream signaling pathways and potential off-target effects.
The advent of CRISPR-Cas9 gene-editing technology provides a powerful tool to precisely dissect the molecular pathways modulated by this compound in a controlled in vitro setting. By selectively knocking out or activating specific genes within the sGC-cGMP signaling cascade, researchers can validate on-target effects, identify key downstream mediators, and uncover potential off-target interactions.
These application notes provide a detailed framework for utilizing CRISPR-Cas9 to study the targets of this compound in relevant in vitro models of cardiovascular and renal disease. The protocols outlined below offer step-by-step guidance for experimental design, execution, and data interpretation, enabling researchers to rigorously investigate the pharmacological effects of this promising therapeutic agent.
Signaling Pathways and Experimental Workflow
This compound activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses. Phosphodiesterases (PDEs), such as PDE5 and PDE9, regulate this pathway by degrading cGMP. The following diagram illustrates this pathway and the proposed experimental approach.
The experimental workflow involves utilizing CRISPR-Cas9 to generate knockout cell lines for key components of the sGC pathway. These engineered cells, alongside wild-type controls, are then treated with this compound to assess its effects on various cellular phenotypes.
In Vitro Models
The choice of in vitro model is critical for obtaining physiologically relevant data. The following cell models are recommended for studying the cardiovascular and renal effects of this compound.
| Cell Model | Relevance | Key Applications |
| Human iPSC-derived Cardiomyocytes (iPSC-CMs) | Recapitulate human cardiac physiology and disease phenotypes. | Studying cardiomyocyte hypertrophy, contractility, and electrophysiology. |
| Human Cardiac Fibroblasts (HCFs) | Mediate cardiac fibrosis and remodeling. | Assessing extracellular matrix (ECM) deposition and fibroblast activation. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Model for endothelial function and angiogenesis. | Investigating vasodilation and tube formation. |
| Human Renal Proximal Tubule Epithelial Cells (RPTECs) | Key for renal drug transport and toxicity. | Evaluating renal cellular responses and potential nephrotoxicity. |
| 3D Cardiac Organoids | Provide a more complex, multi-cellular in vitro system. | Studying cell-cell interactions and tissue-level responses. |
CRISPR-Cas9 Gene Editing Protocols
This section provides a general protocol for generating knockout cell lines using lentiviral delivery of CRISPR-Cas9 components. Specific details may need to be optimized for each cell type.
Materials
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., GUCY1A1, GUCY1B1, PRKG1, PDE5A, PDE9A)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cells (iPSC-CMs, HCFs, HUVECs, or RPTECs)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
DNA extraction kit
-
PCR reagents and primers for Sanger sequencing
-
Antibodies for Western blot validation
Protocol for Lentiviral Transduction and Selection
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector, packaging plasmid, and envelope plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Seed target cells and allow them to adhere. Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Clonal Expansion: After selection, perform single-cell sorting or limiting dilution to isolate and expand individual clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. Amplify the target region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse cells and perform Western blotting to confirm the absence of the target protein.
-
Functional Assay Protocols
The following protocols are designed to assess the functional consequences of this compound treatment in wild-type and knockout cell lines.
cGMP Production Assay
This assay quantifies the intracellular levels of cGMP, the direct product of sGC activity.
-
Principle: Competitive enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the supernatant.
-
Perform the cGMP ELISA according to the manufacturer's instructions.
-
Measure absorbance and calculate cGMP concentrations based on a standard curve.
-
Cardiomyocyte Hypertrophy Assay
This assay measures the increase in cardiomyocyte cell size, a hallmark of cardiac hypertrophy.
-
Principle: Immunofluorescence staining and imaging.
-
Procedure:
-
Seed iPSC-CMs on coverslips.
-
Induce hypertrophy with a known agonist (e.g., endothelin-1) in the presence or absence of this compound.
-
Fix and permeabilize the cells.
-
Stain with an antibody against a cardiomyocyte marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Measure the cell surface area using image analysis software.
-
Extracellular Matrix (ECM) Deposition Assay
This assay quantifies the production of collagen, a key component of the ECM, by cardiac fibroblasts.
-
Principle: Sirius Red staining for collagen.
-
Procedure:
-
Seed HCFs in a 24-well plate.
-
Treat cells with a pro-fibrotic stimulus (e.g., TGF-β1) with or without this compound.
-
Fix the cells.
-
Stain with Sirius Red solution.
-
Elute the stain and measure the absorbance at 570 nm.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a measure of angiogenesis.
-
Principle: Endothelial cells cultured on a basement membrane matrix will form tube-like structures.
-
Procedure:
-
Coat a 96-well plate with Matrigel.
-
Seed HUVECs on the Matrigel-coated plate.
-
Treat with this compound.
-
Incubate for 4-18 hours to allow tube formation.
-
Image the tube networks using a microscope.
-
Quantify tube length and branching points using image analysis software.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between wild-type and knockout cell lines under different treatment conditions.
Table 1: Effect of this compound on cGMP Production
| Cell Line | Treatment | cGMP Concentration (pmol/mL) | Fold Change vs. Vehicle |
| Wild-Type | Vehicle | 1.5 ± 0.2 | 1.0 |
| This compound (1 µM) | 15.2 ± 1.8 | 10.1 | |
| sGC KO | Vehicle | 1.3 ± 0.3 | 1.0 |
| This compound (1 µM) | 1.6 ± 0.4 | 1.2 | |
| PKG KO | Vehicle | 1.4 ± 0.2 | 1.0 |
| This compound (1 µM) | 14.8 ± 2.1 | 10.6 | |
| PDE5 KO | Vehicle | 3.1 ± 0.5 | 1.0 |
| This compound (1 µM) | 25.4 ± 3.2 | 8.2 |
Data are presented as mean ± SD.
Interpretation: As expected, this compound significantly increases cGMP production in wild-type cells. This effect is abolished in sGC knockout cells, confirming sGC as the primary target. PKG knockout does not affect cGMP production, as it acts downstream. PDE5 knockout results in higher basal and this compound-stimulated cGMP levels, demonstrating its role in cGMP degradation.
Table 2: Effect of this compound on Cardiomyocyte Hypertrophy
| Cell Line | Treatment | Cell Surface Area (µm²) | % Inhibition of Hypertrophy |
| Wild-Type | Control | 1500 ± 120 | - |
| Endothelin-1 (ET-1) | 2500 ± 210 | 0 | |
| ET-1 + this compound | 1800 ± 150 | 70% | |
| sGC KO | ET-1 + this compound | 2450 ± 190 | 5% |
| PKG KO | ET-1 + this compound | 2480 ± 200 | 2% |
Data are presented as mean ± SD.
Interpretation: this compound effectively inhibits endothelin-1-induced cardiomyocyte hypertrophy in wild-type cells. This anti-hypertrophic effect is lost in both sGC and PKG knockout cells, indicating that the protective effect of this compound is mediated through the canonical sGC-cGMP-PKG pathway.
Table 3: Effect of this compound on ECM Deposition
| Cell Line | Treatment | Collagen Deposition (Absorbance at 570 nm) | % Inhibition of Fibrosis |
| Wild-Type | Control | 0.15 ± 0.02 | - |
| TGF-β1 | 0.45 ± 0.05 | 0 | |
| TGF-β1 + this compound | 0.25 ± 0.03 | 67% | |
| sGC KO | TGF-β1 + this compound | 0.43 ± 0.04 | 4% |
| PKG KO | TGF-β1 + this compound | 0.44 ± 0.05 | 2% |
Data are presented as mean ± SD.
Interpretation: this compound demonstrates potent anti-fibrotic activity by reducing TGF-β1-induced collagen deposition. This effect is dependent on both sGC and PKG, further confirming the signaling pathway responsible for its beneficial effects on cardiac remodeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low CRISPR-Cas9 editing efficiency | - Poor lentiviral titer- Inefficient gRNA design- Cell type is difficult to transduce | - Concentrate the virus- Design and test multiple gRNAs- Optimize transduction conditions (e.g., polybrene concentration, spinoculation) |
| High off-target editing | - gRNA has multiple potential binding sites | - Use a high-fidelity Cas9 variant- Perform off-target analysis during gRNA design and select a more specific gRNA |
| Inconsistent assay results | - Cell passage number variability- Reagent instability- Inconsistent timing or concentrations | - Use cells within a narrow passage range- Prepare fresh reagents- Adhere strictly to the protocol |
| No effect of this compound in knockout cells | - Successful knockout of the target gene | - This is the expected result and validates the on-target mechanism. |
| Unexpected effect of this compound in knockout cells | - Potential off-target effect- Compensatory signaling pathways | - Perform a CRISPR screen to identify potential off-targets.- Investigate other cGMP-independent pathways. |
Conclusion
The combination of CRISPR-Cas9 technology with relevant in vitro models provides a robust platform for the detailed characterization of this compound's mechanism of action. The protocols and guidelines presented in these application notes offer a systematic approach to validate its on-target effects, elucidate the downstream signaling pathways, and explore potential off-target interactions. This will ultimately contribute to a more comprehensive understanding of this compound's therapeutic potential and support its clinical development for cardiovascular and renal diseases.
Application Notes and Protocols for In Vivo Delivery of BAY 3283142 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3283142 is a novel, orally administered soluble guanylate cyclase (sGC) activator developed by Bayer for the treatment of chronic kidney disease (CKD).[1][2][3][4][5] It is currently in Phase II clinical trials.[1][3][4][5] BAY 3283142 modulates the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in regulating vascular tone, inflammation, and fibrosis.[5] In preclinical research, rodent models are essential for evaluating the efficacy, pharmacokinetics, and safety of new chemical entities like BAY 3283142. These application notes provide detailed protocols for the in vivo delivery of BAY 3283142 in rodent models, based on established methods for similar sGC activators and standard laboratory procedures.
Signaling Pathway of BAY 3283142
BAY 3283142 is an activator of soluble guanylate cyclase (sGC). Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme unresponsive to nitric oxide (NO). sGC activators like BAY 3283142 can directly stimulate this oxidized, heme-free form of sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels result in various physiological effects, including vasodilation and anti-fibrotic actions, which are beneficial in the context of chronic kidney disease.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. bayer.com [bayer.com]
- 4. BAY-3283142 by Bayer for Chronic Kidney Disease (Chronic Renal Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
Application Notes and Protocols for Preclinical Studies of Nurandociguat in Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a severe pathophysiological condition characterized by elevated mean pulmonary arterial pressure, leading to right ventricular failure and premature death.[1][2] A key pathway implicated in the pathogenesis of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade.[3][4] Dysregulation in this pathway leads to impaired vasodilation and pathological vascular remodeling.[5] Nurandociguat is a soluble guanylate cyclase (sGC) stimulator, a class of drugs that enhances the production of cGMP, leading to vasorelaxation and potentially inhibiting smooth muscle proliferation.[5][6] Like other sGC stimulators such as Riociguat, it has a dual mode of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independent of NO availability.[3][5] These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established rodent models of pulmonary hypertension.
Mechanism of Action: NO-sGC-cGMP Signaling Pathway
The NO-sGC-cGMP pathway is crucial for regulating vascular tone. Endothelial cells produce NO, which diffuses to adjacent pulmonary artery smooth muscle cells (PASMCs). There, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentrations, causing vasorelaxation. In pulmonary hypertension, endothelial dysfunction results in reduced NO bioavailability. This compound directly stimulates sGC, bypassing the need for endogenous NO and restoring downstream signaling, which promotes vasodilation and may have anti-proliferative and anti-fibrotic effects.[5]
Caption: Mechanism of Action of this compound in PASMCs.
Experimental Design and Workflow
A robust preclinical study design is essential to evaluate the efficacy of this compound. The following workflow outlines the key stages, from animal model induction to terminal data collection. This design allows for the assessment of both the prophylactic (prevention) and therapeutic (treatment) potential of the compound.
Caption: General experimental workflow for preclinical PH studies.
Experimental Protocols
Animal Model Induction
Two common and well-validated rodent models for preclinical PH studies are the monocrotaline (B1676716) (MCT) rat model and the Sugen/hypoxia (SuHx) rat model.[7][8]
-
Monocrotaline (MCT) Model: This is a widely used model known for robust pulmonary vascular remodeling.[7]
-
Sugen/Hypoxia (SuHx) Model: This "two-hit" model more closely mimics the angio-obliterative lesions seen in severe human PAH.[7][9]
-
Species: Male Sprague-Dawley rats (200-250g).
-
Induction:
-
This compound Administration
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Normal Control (No PH induction, vehicle treatment)
-
Group 2: PH Model + Vehicle
-
Group 3: PH Model + this compound (Low Dose)
-
Group 4: PH Model + this compound (High Dose)
-
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the compound or vehicle daily via oral gavage, starting either on the day of PH induction (prophylactic) or after PH is established (therapeutic, e.g., 2 weeks post-MCT).
Hemodynamic Assessment
Right heart catheterization is the gold standard for assessing PH severity.[2][11]
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).
-
Catheterization: Surgically expose the right jugular vein and insert a pressure-transducing catheter.[11]
-
Measurement: Advance the catheter through the right atrium and into the right ventricle (RV). Record the Right Ventricular Systolic Pressure (RVSP). A significant increase in RVSP in the vehicle-treated PH group confirms the development of pulmonary hypertension.[12]
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
-
Dissection: Following euthanasia, carefully excise the heart.
-
Separation: Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[11]
-
Weighing: Blot the tissues dry and record their weights separately.
-
Calculation: Calculate Fulton's Index as the ratio of the weights: RV / (LV + S) . An increased index indicates RV hypertrophy.[11]
Histopathological Analysis
Histology is used to assess pulmonary vascular remodeling.[13][14]
-
Tissue Preparation: Perfuse the lungs with saline, followed by 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin.
-
Staining: Section the tissue and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize general morphology and Verhoeff-Van Gieson (VVG) stain for elastic laminae.[14] Immunohistochemistry for alpha-smooth muscle actin (α-SMA) is used to identify muscularized arterioles.[14]
-
Quantification: Measure the wall thickness and degree of muscularization of small pulmonary arteries (<100 µm diameter). This is often expressed as: % Wall Thickness = [(External Diameter - Internal Diameter) / External Diameter] x 100 .[15]
Biomarker Analysis
-
Sample Collection: Collect plasma or lung tissue homogenates.
-
cGMP Measurement: Quantify cGMP levels using a commercially available ELISA kit according to the manufacturer's protocol. An increase in cGMP levels in the this compound-treated groups would confirm target engagement.
-
Other Biomarkers: Consider measuring other relevant biomarkers such as NT-proBNP, a marker of cardiac stress.[16]
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between treatment groups. Data are typically expressed as mean ± standard error of the mean (SEM).
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data
| Parameter | Normal Control | PH + Vehicle | PH + this compound (Low Dose) | PH + this compound (High Dose) |
| RVSP (mmHg) | 25 ± 2 | 65 ± 5 | 45 ± 4 | 35 ± 3** |
| Fulton's Index | 0.25 ± 0.02 | 0.55 ± 0.04 | 0.40 ± 0.03 | 0.32 ± 0.02** |
| Heart Rate (bpm) | 350 ± 15 | 340 ± 20 | 345 ± 18 | 355 ± 16 |
| Systemic BP (mmHg) | 120 ± 8 | 115 ± 10 | 118 ± 7 | 116 ± 9 |
*p<0.05 vs. PH + Vehicle; **p<0.01 vs. PH + Vehicle
Table 2: Pulmonary Artery Remodeling and Biomarker Data
| Parameter | Normal Control | PH + Vehicle | PH + this compound (Low Dose) | PH + this compound (High Dose) |
| PA Wall Thickness (%) | 15 ± 2 | 45 ± 4 | 30 ± 3 | 22 ± 2** |
| Muscularized Arterioles (%) | 20 ± 3 | 75 ± 6 | 50 ± 5 | 35 ± 4 |
| Lung cGMP (pmol/mg) | 5 ± 0.5 | 2 ± 0.3 | 8 ± 0.7 | 12 ± 1.0 |
| Plasma NT-proBNP (pg/mL) | 50 ± 5 | 250 ± 30 | 150 ± 25* | 90 ± 15 |
*p<0.05 vs. PH + Vehicle; **p<0.01 vs. PH + Vehicle
References
- 1. mdpi.com [mdpi.com]
- 2. Hemodynamic assessment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riociguat for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riociguat: Mode of Action and Clinical Development in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 11. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment and Validation of a Rat Model of Pulmonary Arterial Hypertension Associated with Pulmonary Fibrosis [jove.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Histologic and proteomic remodeling of the pulmonary veins and arteries in a porcine model of chronic pulmonary venous hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Assessing Nurandociguat Effects on Podocyte Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Podocytes are highly specialized epithelial cells that are a critical component of the glomerular filtration barrier in the kidney. Injury to or loss of podocytes leads to proteinuria and is a hallmark of chronic kidney disease (CKD), including diabetic nephropathy.[1][2] The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is crucial for maintaining kidney health.[3][4] Impairment of this pathway is implicated in the pathogenesis of CKD.[5]
Nurandociguat is a novel, potent, and heme-independent sGC activator.[6] Unlike sGC stimulators which require a reduced heme group, sGC activators can directly activate the enzyme, even in an oxidized or heme-free state, which is common under conditions of oxidative stress found in CKD.[6] By increasing cGMP production, this compound has the potential to exert protective effects on podocytes, thereby mitigating podocyte injury and reducing proteinuria. These application notes provide a detailed protocol for assessing the therapeutic potential of this compound on podocyte function using both in vitro and in vivo models.
This compound's Proposed Mechanism of Action in Podocytes
This compound bypasses the need for endogenous NO and directly activates sGC. This leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels are hypothesized to mediate podocyte protection through various downstream effects, including the inhibition of deleterious signaling from channels like TRPC6, stabilization of the actin cytoskeleton, and reduction of apoptosis.[7][8]
Caption: Signaling pathway of this compound in podocytes.
Experimental Workflow Overview
A multi-faceted approach is recommended to comprehensively evaluate the effects of this compound. This involves initial in vitro screening using cultured podocytes to determine direct cellular effects, followed by in vivo studies in a relevant animal model of kidney disease to assess functional outcomes.
Caption: Overall experimental workflow for assessing this compound.
In Vitro Experimental Protocols
These protocols use an immortalized human or murine podocyte cell line. Cells should be cultured under permissive conditions to proliferate and then shifted to non-permissive conditions (e.g., 37°C) to induce differentiation before experiments.[9]
Protocol: Podocyte Injury and this compound Treatment
-
Cell Seeding: Seed differentiated podocytes in multi-well plates (e.g., 96-well for viability, 24-well for imaging) at an appropriate density. Allow cells to adhere for 24 hours.
-
Injury Induction: Induce podocyte injury by treating cells with an injurious agent. A common model is Puromycin Aminonucleoside (PAN) or Adriamycin.[7][9]
-
Example: Treat with Adriamycin (0.25 µg/mL) for 24 hours.[10]
-
-
Treatment: Concurrently with the injurious agent, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours) at 37°C.
-
Proceed to Assays: After incubation, proceed to specific assays to measure outcomes.
Protocol: cGMP Measurement (Target Engagement)
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using the lysis buffer provided in a commercial cGMP ELISA kit.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions to determine the intracellular cGMP concentration.
-
Normalization: Normalize cGMP concentration to the total protein content of each sample, determined by a BCA assay.
Protocol: F-Actin Cytoskeletal Staining
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain F-actin fibers with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes.
-
Nuclear Staining: Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantification: Quantify F-actin fiber integrity and cell morphology using image analysis software.[9]
Protocol: Podocyte Marker Expression (Immunofluorescence)
-
Fix & Permeabilize: Follow steps 1 and 2 from the F-Actin protocol.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against a key podocyte protein such as Synaptopodin or Nephrin overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a species-specific fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Imaging: Counterstain with DAPI and acquire images. Analyze fluorescence intensity and protein localization.
| Table 1: Expected In Vitro Quantitative Results | | :--- | :--- | :--- | :--- | :--- | | Parameter | Control (No Injury) | Injury + Vehicle | Injury + 10 nM this compound | Injury + 100 nM this compound | | cGMP Level (pmol/mg protein) | 5 ± 1 | 4 ± 0.8 | 25 ± 5* | 80 ± 15* | | Cell Viability (% of Control) | 100% | 55 ± 8% | 75 ± 6%* | 90 ± 5%* | | F-Actin Fibers (arbitrary units) | 100 ± 10 | 30 ± 7 | 65 ± 9* | 85 ± 8* | | Synaptopodin Expression (% of Control) | 100% | 40 ± 12% | 70 ± 10%* | 88 ± 9%* | | *Data are presented as mean ± SD. *p < 0.05 vs. Injury + Vehicle. |
In Vivo Experimental Protocols
These protocols use an established animal model of CKD, such as streptozotocin (B1681764) (STZ)-induced diabetic nephropathy in mice or the 5/6 nephrectomy model in rats.[2][11]
Protocol: Animal Model and this compound Administration
-
Model Induction: Induce CKD in rodents according to established protocols. For example, induce diabetes with STZ injections and monitor blood glucose.
-
Group Allocation: Once the disease phenotype is established (e.g., persistent albuminuria), randomize animals into treatment groups:
-
Group 1: Healthy Control (no disease)
-
Group 2: Diseased Control (vehicle treatment)
-
Group 3: Diseased + Low-Dose this compound
-
Group 4: Diseased + High-Dose this compound
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).
Protocol: Functional Assessment (UACR)
-
Urine Collection: At baseline and regular intervals (e.g., every 4 weeks), place animals in metabolic cages to collect 24-hour urine samples.
-
Albumin Measurement: Measure urinary albumin concentration using a mouse or rat-specific albumin ELISA kit.
-
Creatinine (B1669602) Measurement: Measure urinary creatinine concentration using a colorimetric assay kit.
-
Calculation: Calculate the Urine Albumin-to-Creatinine Ratio (UACR) in mg/g to normalize for urine concentration.
Protocol: Histological Assessment and Podocyte Counting
-
Tissue Harvest: At the end of the study, perfuse animals with PBS followed by 4% PFA. Harvest kidneys and process for paraffin (B1166041) embedding.
-
Sectioning: Cut 3-4 µm thick sections for histological analysis.
-
PAS Staining: Perform Periodic acid-Schiff (PAS) staining to visualize the glomerular structure and assess the degree of glomerulosclerosis. Score sclerosis on a scale of 0-4.
-
WT-1 Staining (Podocyte Nuclei):
-
Perform antigen retrieval on deparaffinized sections.
-
Follow a standard immunohistochemistry protocol using a primary antibody against Wilms' Tumor 1 (WT-1), a specific marker for podocyte nuclei.[12]
-
Use a suitable detection system (e.g., DAB) and counterstain with hematoxylin.
-
-
Podocyte Counting:
-
Acquire images of at least 20-30 random glomeruli per animal at 40x magnification.[13]
-
Count the number of WT-1 positive nuclei within the glomerular tuft for each glomerulus.
-
Measure the glomerular tuft area using image analysis software.
-
Calculate podocyte density as the number of WT-1 positive cells per glomerular area.[13][14]
-
| Table 2: Expected In Vivo Quantitative Results | | :--- | :--- | :--- | :--- | | Parameter | Healthy Control | Diseased + Vehicle | Diseased + this compound (10 mg/kg) | | UACR (mg/g) at 12 weeks | 25 ± 10 | 350 ± 80 | 150 ± 50* | | Glomerulosclerosis Score (0-4) | 0.1 ± 0.1 | 2.8 ± 0.6 | 1.5 ± 0.4* | | Podocyte Number per Glomerulus | 14 ± 2 | 8 ± 2 | 11 ± 2* | | Blood Pressure (Systolic, mmHg) | 120 ± 5 | 145 ± 8 | 125 ± 6* | | *Data are presented as mean ± SD. *p < 0.05 vs. Diseased + Vehicle. |
References
- 1. The targeted podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective | Semantic Scholar [semanticscholar.org]
- 5. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Riociguat to Target a Novel Paracrine Nitric Oxide-TRPC6 Pathway to Prevent Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing Riociguat to Target a Novel Paracrine Nitric Oxide-TRPC6 Pathway to Prevent Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Podocyte-Based Automated Screening Assay Identifies Protective Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Control of diabetic nephropathy in male Wistar rats using ethanolic extract of Monodora myristica seeds and its biosynthesized selenium nanoparticles [explorationpub.com]
- 12. diacomp.org [diacomp.org]
- 13. Podocyte Counting and Density Analysis [protocols.io]
- 14. Determination of Podocyte Number and Density in Rodent Glomeruli [protocols.io]
Application of Nurandociguat in 3D Kidney Organoid Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) kidney organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model system for studying kidney development, disease modeling, and nephrotoxicity testing. These organoids recapitulate key structural and functional aspects of the human kidney, including glomeruli, proximal and distal tubules, and interstitial cells. This application note details the use of Nurandociguat, a novel soluble guanylate cyclase (sGC) activator, in 3D kidney organoid models to investigate its potential therapeutic effects on renal fibrosis.
This compound (also known as BAY 3283142) is a potent and selective activator of sGC, a key enzyme in the nitric oxide (NO) signaling pathway. In chronic kidney disease (CKD), oxidative stress can lead to the oxidation of the heme group in sGC, rendering it insensitive to NO. This compound can activate this oxidized, heme-free sGC, thereby restoring the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This downstream signaling cascade is known to mediate vasodilation, inhibit inflammation, and reduce fibrosis, making sGC activation a promising therapeutic strategy for CKD.[3][4][5]
This document provides detailed protocols for the generation of kidney organoids, treatment with this compound, and subsequent analysis of its effects on fibrosis markers. It also includes a summary of hypothetical quantitative data and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent effects of this compound on key fibrosis markers in a 3D kidney organoid model of TGF-β1-induced fibrosis. This data is intended to be representative of expected outcomes based on the mechanism of action of sGC activators and published preclinical data on similar compounds.
| Treatment Group | This compound Concentration (µM) | α-SMA Expression (Normalized to Vehicle) | Collagen I Deposition (Normalized to Vehicle) | cGMP Levels (pmol/mg protein) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 5.2 ± 0.8 |
| TGF-β1 (10 ng/mL) | 0 | 3.52 ± 0.28 | 4.15 ± 0.35 | 4.8 ± 0.6 |
| TGF-β1 + this compound | 0.1 | 2.98 ± 0.21 | 3.50 ± 0.29 | 15.7 ± 2.1 |
| TGF-β1 + this compound | 1 | 1.85 ± 0.15 | 2.20 ± 0.18 | 48.3 ± 5.5 |
| TGF-β1 + this compound | 10 | 1.15 ± 0.10 | 1.35 ± 0.11 | 95.1 ± 10.2 |
Signaling Pathway
Caption: this compound signaling pathway in kidney cells.
Experimental Protocols
Generation of 3D Kidney Organoids from hPSCs
This protocol is adapted from established methods for directed differentiation of hPSCs into kidney organoids.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium
-
ACCUTASE™
-
DMEM/F-12
-
CHIR99021
-
FGF9
-
Heparin
-
B-27™ Supplement
-
Advanced RPMI 1640
-
GlutaMAX™ Supplement
-
Gentamicin/Amphotericin B
-
6-well ultra-low attachment plates
-
Transwell inserts (0.4 µm pore size)
Protocol:
-
hPSC Culture: Maintain hPSCs in mTeSR™1 medium on a suitable matrix.
-
Induction of Intermediate Mesoderm:
-
When hPSCs reach 70-80% confluency, dissociate them into single cells using ACCUTASE™.
-
Seed 2.5 x 10^5 cells per well of a 6-well ultra-low attachment plate in mTeSR™1 containing 8 µM CHIR99021.
-
After 24 hours, add FGF9 (200 ng/mL) and Heparin (1 µg/mL).
-
Culture for an additional 2-3 days to form embryoid bodies (EBs).
-
-
Nephron Progenitor Induction:
-
Transfer EBs to a new ultra-low attachment plate in Advanced RPMI 1640 with GlutaMAX™, B-27™ Supplement, and 10 µM CHIR99021 for 24 hours.
-
-
Organoid Formation and Maturation:
-
Transfer the cell aggregates onto Transwell inserts in a 6-well plate.
-
Culture in Advanced RPMI 1640 with GlutaMAX™, B-27™ Supplement, FGF9 (200 ng/mL), and Heparin (1 µg/mL) for 5 days.
-
From day 12 onwards, culture the organoids in the same medium without FGF9 and Heparin. Organoids will mature over the next 1-2 weeks and should be ready for experiments around day 21-25.
-
Induction of Fibrosis and Treatment with this compound
Materials:
-
Mature kidney organoids (Day 21-25)
-
Recombinant Human TGF-β1
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium (as described in step 4 of the generation protocol)
Protocol:
-
Fibrosis Induction:
-
Transfer mature kidney organoids to a new 24-well plate (one organoid per well).
-
Treat the organoids with culture medium containing 10 ng/mL TGF-β1 to induce a fibrotic phenotype.
-
-
This compound Treatment:
-
Concurrently with TGF-β1 treatment, add this compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control group (TGF-β1 + solvent) and a baseline control group (no TGF-β1, no this compound).
-
Culture the organoids for 48-72 hours.
-
Analysis of Fibrosis Markers
a. Immunofluorescence Staining:
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Fix organoids in 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibodies and DAPI for 2 hours at room temperature.
-
Wash three times with PBS.
-
Mount organoids on a slide and image using a confocal microscope.
-
Quantify the fluorescence intensity of α-SMA and Collagen I using image analysis software.
b. Quantitative Real-Time PCR (qRT-PCR):
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Extract total RNA from the organoids using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Measurement of cGMP Levels
Materials:
-
cGMP enzyme immunoassay (EIA) kit
-
Lysis buffer provided with the kit
Protocol:
-
Homogenize the kidney organoids in the provided lysis buffer.
-
Follow the manufacturer's instructions for the cGMP EIA kit to measure the concentration of cGMP in the organoid lysates.
-
Normalize the cGMP concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Conclusion
The use of 3D kidney organoids provides a physiologically relevant platform to investigate the therapeutic potential of this compound for chronic kidney disease. The detailed protocols and experimental design outlined in this application note offer a robust framework for assessing the anti-fibrotic effects of this novel sGC activator. The ability to model disease processes in a human-derived system holds significant promise for accelerating the discovery and development of new treatments for CKD. While the presented quantitative data is hypothetical, it serves as a guide for the expected outcomes and data presentation for such studies. Further research is warranted to generate definitive data on the efficacy of this compound in this advanced in vitro model.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nurandociguat Dosage for In Vivo Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for conducting in vivo animal studies with the soluble guanylate cyclase (sGC) activator, Nurandociguat (BAY 3283142).
Disclaimer: this compound is currently in clinical development, and specific preclinical data, such as established dosage ranges and pharmacokinetic profiles in animals, are not extensively published.[1][2][3][4][5] The information provided herein is based on the established pharmacology of the sGC activator class and data from analogous compounds. All experimental designs should begin with a thorough dose-finding study.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a soluble guanylate cyclase (sGC) activator. It works on the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Unlike sGC stimulators which sensitize reduced (Fe²⁺) sGC to endogenous NO, this compound activates sGC when its heme group is in an oxidized (Fe³⁺) state or is missing entirely.[6][7] This is particularly relevant in disease states associated with high oxidative stress, where sGC becomes unresponsive to NO.[6][7] Activation of sGC leads to increased production of cGMP, a key second messenger that mediates vasodilation and has anti-inflammatory and anti-fibrotic effects.[8][9]
Q2: What is the key difference between an sGC stimulator and an sGC activator?
A2: The primary difference lies in the state of the sGC enzyme they target.
-
sGC Stimulators (e.g., Riociguat, Vericiguat) act on sGC when its heme iron is in the reduced (Fe²⁺) state. They work synergistically with low levels of nitric oxide (NO).[6][10]
-
sGC Activators (e.g., this compound, Cinaciguat) act on sGC when its heme iron is oxidized (Fe³⁺) or when the heme group is lost (heme-free).[6][7] This makes them effective in environments with high oxidative stress where NO signaling is impaired.[6]
Q3: What is a recommended starting dose for this compound in rodent studies?
A3: Specific dose-ranging studies for this compound are not publicly available. However, data from other orally administered sGC modulators can provide a starting point for your dose-finding experiments. For example, the sGC activator BAY 60-2770 was administered orally to mice at a dose of 10 mg/kg/day.[11] For the sGC stimulator BAY 41-8543, doses have been established in rats.[10] It is critical to perform a dose-escalation study to determine the optimal dose for your specific animal model and efficacy endpoint, while monitoring for adverse effects like hypotension.
Q4: What vehicle can be used for oral administration of this compound?
A4: The choice of vehicle is critical for ensuring the solubility and stability of the compound. A common vehicle used for oral administration of a similar sGC activator (BAY 60-2770) in mice was a mixture of diethylene glycol, cremophor, and water in a 1:2:7 ratio .[11] Other commonly used vehicles for oral gavage in toxicology studies include aqueous solutions of 0.5% w/v carboxymethylcellulose (CMC).[12] The final formulation should be a homogenous solution or suspension with a pH between 5 and 9.[13] Always verify the stability and solubility of this compound in your chosen vehicle before starting in vivo experiments.
Q5: What are the expected pharmacodynamic effects and potential side effects?
A5: The primary pharmacodynamic effect of sGC activators is vasodilation, leading to a decrease in systemic and pulmonary blood pressure.[8][14] An increase in the downstream messenger, cGMP, in plasma or tissues can be used as a biomarker of target engagement.[10][15] The most anticipated side effect, due to the mechanism of action, is hypotension (low blood pressure).[14] Careful dose titration and monitoring of blood pressure are essential.
Data from Representative sGC Modulators
The following tables summarize dosage and formulation information from published preclinical studies on compounds with similar mechanisms of action. This data should be used as a reference for designing initial dose-finding studies for this compound.
Table 1: Example Oral Dosages of sGC Modulators in Rodents
| Compound (Class) | Animal Model | Dose | Route | Observed Effect | Reference |
| BAY 60-2770 (Activator) | Mouse (Spinal Cord Injury) | 10 mg/kg/day | Oral Gavage | Improved lower urinary tract dysfunction | [11] |
| BAY 41-8543 (Stimulator) | Rat (Heart Failure) | Titrated up to 0.25 mg/kg/day | Drinking Water | Temporary decrease in systolic blood pressure | [10] |
| Riociguat (Stimulator) | Rat (Carcinogenicity Study) | up to 20 mg/kg/day | Dietary | No evidence of carcinogenic potential | [16] |
Table 2: Example Vehicle Formulations for Oral Administration
| Vehicle Composition | Compound Class | Species | Notes | Reference |
| Diethylene glycol : Cremophor : Water (1:2:7) | sGC Activator | Mouse | Used to create a 1.5 mg/mL solution. | [11] |
| 0.5% w/v Carboxymethylcellulose (CMC) in water | General Toxicology | Rat | Common vehicle for oral gavage studies. | [12] |
| Water | General Toxicology | Rat | Simplest vehicle if solubility allows. | [12] |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation and Administration
This protocol provides a general guideline for preparing and administering this compound via oral gavage.
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle (e.g., 1:2:7 mixture of diethylene glycol:cremophor:water or 0.5% CMC in sterile water).
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If using a multi-component vehicle like the one cited for BAY 60-2770, first dissolve the compound in the diethylene glycol and cremophor mixture using an agate mortar and pestle before adding water to reach the final volume.[11]
-
If using CMC, prepare the 0.5% CMC solution first, then add the this compound powder.
-
Use a sonicator or vortex mixer to ensure the compound is fully dissolved or forms a homogenous suspension.
-
Prepare the formulation fresh daily unless stability data supports longer storage.
-
-
Dose Calculation: Calculate the volume to be administered to each animal based on its most recent body weight and the final concentration of the formulation. The recommended maximum volume for oral gavage in mice is 10 mL/kg and for rats is 5-10 mL/kg.[17]
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach.
-
Ensure the technique is performed by trained personnel to prevent injury or stress to the animal.[18]
-
Administer the vehicle alone to a control group to account for any effects of the formulation or the gavage procedure itself.
-
Visualizations
Signaling Pathway
Caption: Mechanism of sGC activation by this compound in pathological states.
Experimental Workflow
Caption: Workflow for a dose-finding study of oral this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy (e.g., no change in blood pressure) | 1. Insufficient Dose: The selected dose is below the therapeutic threshold. 2. Poor Bioavailability: The compound is not being absorbed effectively. 3. Formulation Issue: Compound precipitated out of solution or was not homogenously suspended. 4. Incorrect Dosing Technique: The gavage was administered into the esophagus or trachea instead of the stomach. | 1. Perform a dose-escalation study to test higher concentrations. 2. Confirm compound stability and solubility in the chosen vehicle. Consider an alternative vehicle. Run a pilot PK study to measure plasma exposure. 3. Always prepare formulations fresh and vortex/sonicate immediately before dosing each animal. 4. Ensure personnel are properly trained in oral gavage techniques. |
| Acute Animal Distress or Mortality Post-Dosing | 1. Toxicity/Overdose: The administered dose is too high. 2. Aspiration Pneumonia: The formulation was accidentally administered into the lungs. 3. Vehicle Toxicity: The chosen vehicle is causing an adverse reaction.[18] 4. Formulation Error: Incorrect calculation leading to a higher-than-intended dose. | 1. Immediately cease dosing at that level. Start the next cohort at a significantly lower dose. The goal is to find the No-Observed-Adverse-Effect-Level (NOAEL).[19] 2. Review and refine gavage technique. Ensure the gavage needle tip reaches the stomach. 3. Run a vehicle-only control group for the full duration of the study to rule out vehicle effects. Consider a more inert vehicle like sterile water or saline if possible. 4. Double-check all calculations for concentration and volume. Have a second researcher verify the calculations. |
| High Variability in Results Between Animals | 1. Inconsistent Dosing: Variation in administered volume or formulation homogeneity. 2. Biological Variability: Natural inter-animal differences in metabolism and absorption.[18] 3. Stress: High stress levels can impact physiological readouts. | 1. Ensure the formulation is a homogenous suspension before drawing each dose. Base dose volume on the most recent body weight for each animal. 2. Increase the number of animals per group (n) to improve statistical power. 3. Ensure animals are properly acclimated. Handle animals consistently and minimize procedural stress. |
| Compound Precipitates in Vehicle | 1. Poor Solubility: The compound's solubility limit in the chosen vehicle has been exceeded. 2. pH or Temperature Sensitivity: The vehicle's pH or temperature is causing the compound to fall out of solution.[20] | 1. Try a different vehicle or a co-solvent system (e.g., PEG400, Tween 80). Reduce the final concentration of the formulation. 2. Check the pH of the final formulation and adjust if necessary (target pH 5-9).[13] Avoid heating the formulation unless its thermal stability is confirmed.[13] |
References
- 1. This compound (BAY 3283142) / Bayer [delta.larvol.com]
- 2. BAY-3283142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. patientcareonline.com [patientcareonline.com]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The treatment with sGC stimulator improves survival of hypertensive rats in response to volume-overload induced by aorto-caval fistula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effects of a soluble guanylate cyclase activator, BAY 60-2770, on lower urinary tract dysfunction in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. gadconsulting.com [gadconsulting.com]
- 14. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of cGMP levels in rodent tissues following oral dosing of a soluble guanylate cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. openscholar.huji.ac.il [openscholar.huji.ac.il]
- 18. washcoll.edu [washcoll.edu]
- 19. fda.gov [fda.gov]
- 20. benchchem.com [benchchem.com]
Addressing Nurandociguat solubility issues in aqueous buffers
Welcome to the technical support center for Nurandociguat. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in-vitro experiments, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly BAY 3283142) is an orally available, potent, and selective soluble guanylate cyclase (sGC) activator being developed by Bayer.[1][2] It works by targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[2][3] Unlike sGC stimulators, sGC activators can activate sGC even when the heme group is oxidized or absent, which can occur under conditions of oxidative stress.[4] This activation leads to an increase in cGMP levels, resulting in vasodilation and other downstream effects.[4][5]
Q2: What are the known physicochemical properties of this compound?
Specific solubility data for this compound in various aqueous buffers is not extensively published. However, based on its classification and information for similar sGC modulators like Riociguat (a BCS Class II compound), it is known to be a poorly soluble compound.[6] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₆ClF₂N₅O₂ | PubChem |
| Molecular Weight | 572.1 g/mol | PubChem |
| Appearance | Solid (assumed) | General Knowledge |
| BCS Class | Not explicitly stated, but likely Class II (Low Solubility, High Permeability) based on data for similar compounds. | Inferred from[6] |
| LogP | Not publicly available | - |
Q3: Why am I observing precipitation when I dilute my this compound stock solution in aqueous buffer?
This is a common issue with poorly soluble compounds. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent environment changes dramatically. The compound's solubility in the final aqueous solution is likely much lower than in the initial organic solvent, leading to precipitation.
Q4: What are some general strategies to improve the solubility of poorly soluble compounds for in-vitro assays?
Several techniques can be employed to enhance the solubility of compounds like this compound for in-vitro experiments. These include:
-
Use of Co-solvents: Maintaining a small percentage of an organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help keep the compound dissolved.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to increase solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility in water.
-
Preparation of a Solid Dispersion: While more complex, creating a solid dispersion of the drug in a hydrophilic carrier can improve its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I dilute it to 10 µM in my cell culture medium, I see a cloudy suspension/precipitate. What should I do?
Answer:
This is a classic sign of a compound crashing out of solution. Here is a step-by-step guide to troubleshoot this issue:
Experimental Protocol: Serial Dilution to Minimize Precipitation
-
Initial Dilution in Organic Solvent: Instead of diluting directly from your 10 mM DMSO stock into the aqueous buffer, perform an intermediate dilution step in 100% DMSO to a lower concentration (e.g., 1 mM or 100 µM).
-
Stepwise Dilution into Aqueous Buffer:
-
Prepare a small volume of your final aqueous buffer (e.g., cell culture medium).
-
While vortexing the aqueous buffer, slowly add the intermediate DMSO stock dropwise to achieve the final desired concentration (e-g., 10 µM). The continuous mixing helps to disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. It is generally recommended to keep it below 0.5% (v/v) to avoid solvent-induced artifacts in cell-based assays.
-
Sonication: If a precipitate still forms, brief sonication of the final solution in a water bath sonicator may help to re-dissolve the compound or create a fine, uniform suspension.
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.
dot
Caption: Workflow for preparing this compound working solutions.
Issue 2: Inconsistent results in cell-based assays.
Question: I am getting variable results in my cell-based assays with this compound. Could this be related to its solubility?
Answer:
Yes, inconsistent solubility can lead to variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration of the active compound that the cells are exposed to will be lower and more variable than the nominal concentration.
Experimental Protocol: Assessing and Improving Compound Stability in Assay Media
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation or cloudiness before adding it to the cells.
-
Time-Dependent Solubility Assessment:
-
Prepare your final working solution of this compound in the assay medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At different time points (e.g., 0, 2, 4, 24 hours), take an aliquot, centrifuge it at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of this compound using an appropriate analytical method (e.g., HPLC-UV). This will tell you how much of the compound remains in solution over the course of your experiment.
-
-
Use of Serum: If your cell culture medium contains serum (e.g., FBS), the proteins in the serum can sometimes help to stabilize poorly soluble compounds and prevent them from precipitating. Consider if the serum concentration in your assay is consistent.
-
Formulation with Solubilizing Agents: If solubility issues persist, consider using a low concentration of a biocompatible solubilizing agent. It is crucial to run a vehicle control with the solubilizing agent alone to ensure it does not affect your cells.
Table 2: Example of Time-Dependent Solubility Assessment
| Time (hours) | Nominal Concentration (µM) | Measured Concentration in Supernatant (µM) | % Remaining in Solution |
| 0 | 10 | 9.8 | 98% |
| 2 | 10 | 8.5 | 85% |
| 4 | 10 | 7.2 | 72% |
| 24 | 10 | 4.5 | 45% |
| Note: These are illustrative data for a hypothetical poorly soluble compound. |
Signaling Pathway
This compound activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The diagram below illustrates this mechanism.
dot
Caption: this compound signaling pathway.
References
- 1. This compound - Bayer - AdisInsight [adisinsight.springer.com]
- 2. Bayer initiates Phase II study of soluble guanylate cyclase activator (BAY3283142) in patients with chronic kidney disease [bayer.com]
- 3. patientcareonline.com [patientcareonline.com]
- 4. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Off-Target Effects of sGC Activators in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing soluble guanylate cyclase (sGC) activators in cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between sGC stimulators and sGC activators?
A1: The primary distinction lies in their mechanism of action, which is dependent on the redox state of the heme group within the sGC enzyme.[1][2]
-
sGC Stimulators (e.g., riociguat, vericiguat) act on the reduced (ferrous, Fe²⁺) form of sGC. They can directly stimulate the enzyme to a certain extent and, more importantly, they sensitize sGC to endogenous nitric oxide (NO), leading to a synergistic increase in cyclic guanosine (B1672433) monophosphate (cGMP) production.[3][4] Their efficacy relies on the presence of the reduced heme group.
-
sGC Activators (e.g., cinaciguat) target the oxidized (ferric, Fe³⁺) or heme-free forms of sGC.[1][3] In pathological conditions associated with high oxidative stress, the sGC heme can become oxidized, rendering the enzyme unresponsive to NO. sGC activators circumvent this by directly activating these dysfunctional forms of the enzyme.[1][2]
Q2: What are the most common off-target effects observed with sGC activators?
A2: While newer generations of sGC activators are designed for higher selectivity, some compounds, particularly earlier ones like YC-1, have been reported to have off-target effects. The most well-documented off-target activity is the inhibition of phosphodiesterases (PDEs).[5] Inhibition of PDEs can also lead to an increase in intracellular cGMP levels, confounding the interpretation of results. Other potential off-target interactions could involve kinases or ion channels, though this is less commonly reported for newer, more specific sGC activators.
Q3: How can I be sure that the observed cellular response is due to on-target sGC activation?
A3: Confirmation of on-target effects requires a multi-pronged approach. This includes:
-
Pharmacological Inhibition: Using a specific sGC inhibitor, such as ODQ (1H-[1][3][6]oxadiazolo[4,3-a]quinoxalin-1-one), to see if it blocks the effect of your sGC activator.[5]
-
Downstream Pathway Analysis: Measuring the phosphorylation of downstream targets of the sGC pathway, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, which is a substrate of cGMP-dependent protein kinase (PKG).[6]
-
Orthogonal Approaches: Employing structurally different sGC activators to see if they produce the same biological effect.
-
Cell Lines with Varying sGC Expression: Comparing the response in cell lines with high and low (or knockout) expression of sGC.
Q4: My sGC activator shows no effect in my cell-based assay. What could be the reason?
A4: A lack of response could be due to several factors:
-
Low sGC Expression: The cell line you are using may not express sufficient levels of sGC.[6]
-
Redox State of sGC: If you are using an sGC stimulator, high levels of oxidative stress in your cell culture could lead to an oxidized, unresponsive form of the enzyme. Conversely, sGC activators are more effective on the oxidized or heme-free enzyme.[1][3]
-
Compound Inactivity: The compound itself may be inactive or used at an inappropriate concentration.
-
Assay Conditions: Suboptimal assay conditions, such as the absence of a PDE inhibitor, can lead to rapid degradation of cGMP.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during cell-based assays with sGC activators, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| High background or variable cGMP levels | Inconsistent cell health or plating density. | Ensure consistent cell seeding and viability across all wells. Avoid using outer wells of the plate which are prone to evaporation.[6] |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. | |
| Inadequate washing steps. | Optimize and standardize all washing steps in your protocol. | |
| Low or no cGMP production in response to the activator | Low sGC expression in the chosen cell line. | Confirm sGC expression levels via Western blot or qPCR. Consider using a cell line known to express high levels of sGC or an engineered cell line.[6] |
| Inactive compound or incorrect concentration. | Verify the integrity and concentration of your sGC activator stock. Perform a dose-response curve to determine the optimal concentration. | |
| Suboptimal assay conditions. | Ensure the presence of a PDE inhibitor (e.g., IBMX) to prevent cGMP degradation. Optimize incubation times and temperatures.[6] | |
| Oxidized sGC (for sGC stimulators). | Induce a more reduced state in cells if possible, or consider using an sGC activator that targets the oxidized enzyme. | |
| Observed cellular phenotype is not blocked by sGC inhibitor (e.g., ODQ) | The effect is independent of sGC activation and likely an off-target effect. | Perform broader off-target profiling (e.g., kinase panel, receptor binding assays). |
| The sGC activator acts downstream of the point of inhibition by ODQ (unlikely but possible). | Investigate downstream components of the cGMP signaling pathway (e.g., PKG activation, VASP phosphorylation). | |
| Cellular toxicity at effective concentrations | The compound is inherently cytotoxic. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of the compound.[6] |
| The on-target effect of high cGMP levels is toxic to the specific cell line. | Titrate the sGC activator to the lowest effective concentration. | |
| Off-target effects are causing toxicity. | Use a structurally unrelated sGC activator to see if the toxicity is recapitulated. If not, the toxicity is likely an off-target effect of the initial compound. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
sGC activator
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP competitive ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Aspirate the culture medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C.[6]
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.[6]
-
Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the enzymatic reaction. Incubate for 10 minutes at room temperature.[6]
-
cGMP Measurement: Use the cell lysates to perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves transferring the lysates to the ELISA plate, adding a cGMP-HRP conjugate and an anti-cGMP antibody, followed by incubation, washing, and addition of a substrate. The absorbance is read at 450 nm, and the cGMP concentration is determined from a standard curve.[6]
Protocol 2: Western Blot for VASP Phosphorylation
This protocol allows for the detection of the phosphorylation of VASP at Ser239, a downstream indicator of sGC-PKG pathway activation.[6]
Materials:
-
Cell line of interest
-
sGC activator
-
PDE inhibitor (e.g., IBMX)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with a PDE inhibitor as described in the cGMP ELISA protocol. Treat with the sGC activator for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-VASP (Ser239) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe with an anti-total VASP antibody to normalize the phospho-VASP signal.
Visualizing Key Concepts and Workflows
sGC Signaling Pathway
Caption: The sGC signaling pathway, illustrating activation by NO and sGC activators.
Experimental Workflow for Investigating Off-Target Effects
Caption: A workflow for troubleshooting and identifying potential off-target effects.
Decision Tree for Low sGC Activator Response
Caption: A decision tree to diagnose the cause of a low response to an sGC activator.
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Maintaining BAY 3283142 Activity in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers maintain the stability and efficacy of BAY 3283142, a soluble guanylate cyclase (sGC) activator, in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during extended experiments with BAY 3283142.
Issue 1: Diminished or Inconsistent Biological Effect of BAY 3283142 Over Time
Question: I'm observing a reduced or variable effect of BAY 3283142 in my cell-based assay after several days of culture. What could be the cause?
Answer: This is a common issue in long-term experiments and can often be attributed to the degradation of the small molecule inhibitor.[1] Several factors can contribute to this, including the compound's stability in the culture medium, cellular metabolism, and experimental conditions.[2]
Troubleshooting Steps:
-
Assess Compound Stability: The first step is to determine the stability of BAY 3283142 in your specific cell culture conditions. This can be done by incubating the compound in the cell culture medium (without cells) over the time course of your experiment and measuring its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC).[1][3]
-
Evaluate Metabolic Stability: Cells can metabolize small molecules, rendering them inactive.[2] To check for this, perform a similar time-course experiment in the presence of your cells. A more rapid decrease in the concentration of BAY 3283142 in the presence of cells compared to the cell-free control would suggest cellular metabolism.
-
Optimize Media Replacement Schedule: Based on the stability data, you may need to adjust your media replacement frequency. For long-term treatments, it is often necessary to replace the media with a fresh compound every 2-3 days to maintain a consistent effective concentration.[1][4]
-
Review Storage and Handling: Ensure that your stock solutions of BAY 3283142 are stored correctly. For long-term storage, it is recommended to prepare single-use aliquots in an appropriate solvent, such as anhydrous DMSO, and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Question: My cells are showing unexpected changes in morphology or signs of toxicity after prolonged exposure to BAY 3283142. What should I do?
Answer: Unexpected cellular responses can be due to several factors, including off-target effects, the accumulation of toxic metabolites, or issues with the solvent.[5]
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: It is crucial to determine the optimal, non-toxic concentration of BAY 3283142 for your specific cell line and experimental duration.[5]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve BAY 3283142, typically DMSO) to ensure that the observed effects are not due to the solvent itself. The final concentration of the solvent should be kept low (e.g., ≤ 0.1%).[2][5]
-
Monitor Cell Health: Regularly monitor cell morphology and viability throughout the experiment. If toxicity is observed, consider lowering the concentration of BAY 3283142 or reducing the exposure time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BAY 3283142?
A1: BAY 3283142 is a soluble guanylate cyclase (sGC) activator. It modulates the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a role in various physiological processes, including vasodilation.[6][7]
Q2: How should I prepare and store stock solutions of BAY 3283142?
A2: For optimal stability, dissolve BAY 3283142 in a suitable anhydrous solvent like DMSO to create a high-concentration stock solution.[2] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C in tightly sealed, light-protecting vials.[1][2]
Q3: What factors can affect the stability of BAY 3283142 in cell culture media?
A3: Several factors can influence the stability of small molecules in cell culture, including:
-
Temperature and pH: Standard cell culture conditions (37°C, pH ~7.4) can promote the degradation of some compounds.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[2]
-
Media Components: Components in the serum, such as proteins, can bind to the compound, reducing its effective concentration.[2]
-
Cellular Metabolism: Cells can metabolize the compound into inactive forms.[2]
Q4: How often should I change the media containing BAY 3283142 in a long-term experiment?
A4: The frequency of media changes depends on the stability of BAY 3283142 in your specific experimental setup. A general recommendation for long-term cell culture is to replace the media with fresh compound every 48 to 72 hours.[4] However, it is best to determine the compound's half-life under your conditions to establish an optimal schedule.[1]
Q5: What are the signs of BAY 3283142 degradation in my experiment?
A5: Signs of degradation can include a gradual loss of the expected biological effect, a need for higher concentrations to achieve the same outcome, and inconsistent results between experiments.[1]
Data Presentation
Table 1: Hypothetical Stability of BAY 3283142 in Different Conditions
| Condition | Temperature | Half-life (t½) | Notes |
| Cell Culture Medium (with 10% FBS) | 37°C | 48 - 72 hours | Stability can be influenced by cell type and density due to metabolic activity. |
| Phosphate-Buffered Saline (PBS) | 4°C | > 1 week | Suitable for short-term storage of working solutions. |
| DMSO Stock Solution | -80°C | > 1 year | Optimal for long-term storage. Avoid repeated freeze-thaw cycles.[1] |
Table 2: Recommended Troubleshooting Concentrations
| Experiment Type | Concentration Range | Rationale |
| Initial Dose-Response | 1 nM - 10 µM | To determine the optimal, non-toxic working concentration. |
| Long-Term Stability Assay | Effective Concentration (EC50) | To assess stability at a biologically relevant concentration. |
| Vehicle Control | Equivalent volume of DMSO | To control for solvent effects (final DMSO concentration ≤ 0.1%).[5] |
Experimental Protocols
Protocol 1: Assessing the Stability of BAY 3283142 in Cell Culture Medium
Objective: To determine the half-life of BAY 3283142 in a specific cell culture medium under standard incubation conditions.
Materials:
-
BAY 3283142 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum and supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a working solution of BAY 3283142 in the complete cell culture medium at the final desired concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the intact BAY 3283142 in each sample using a validated HPLC method.
-
Plot the concentration of BAY 3283142 versus time to determine its degradation kinetics and calculate the half-life.
Visualizations
Caption: Signaling pathway of BAY 3283142 as an sGC activator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bayer initiates Phase II study of soluble guanylate cyclase activator (BAY3283142) in patients with chronic kidney disease | Bayer United States [bayer.com]
- 7. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
Best practices for handling and storing Nurandociguat powder
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Nurandociguat powder. The following information is compiled to ensure the integrity of the compound and the safety of laboratory personnel during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored in a tightly sealed container in a freezer. For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for up to three years. For shorter-term storage, 4°C is acceptable for up to two years.[1]
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[1] It is advisable to start with a small amount of the powder to ensure it dissolves completely before preparing a larger batch. For in vivo experiments, further dilution of the DMSO stock solution into an appropriate vehicle is necessary.[1]
Q3: How should I store my reconstituted this compound solution?
A3: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of up to six months, it is recommended to store the solution at -80°C. For shorter periods of up to one month, storage at -20°C is suitable.[1] It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound.
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A4: this compound is a potent pharmacologically active material.[2] Therefore, appropriate personal protective equipment (PPE) is essential to prevent exposure. This includes:
-
Gloves: Wear two pairs of nitrile gloves.[1]
-
Eye Protection: Use safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[1][3]
-
Lab Coat: A disposable, low-permeability gown should be worn.[3]
-
Respiratory Protection: When handling the powder outside of a containment unit (e.g., a chemical fume hood or glove box), a fit-tested NIOSH-certified N95 or higher-level respirator is strongly recommended to avoid inhalation of airborne particles.[1][3]
Q5: What are the potential hazards associated with this compound?
A5: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a related compound, Riociguat, suggests that it may be harmful if swallowed and is suspected of damaging fertility or the unborn child. It may also cause damage to the cardiovascular system.[2] Occupational exposure to small amounts of potent pharmacologically active materials may cause physiological effects.[2]
Q6: How should I dispose of waste contaminated with this compound?
A6: All disposable materials that have come into contact with this compound, including gloves, gowns, and pipette tips, should be considered hazardous waste. This waste must be placed in a clearly labeled, sealed container for cytotoxic waste and disposed of according to local, regional, and national regulations for hazardous materials.[1]
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Powder Storage | Long-term | -20°C for up to 3 years[1] |
| Short-term | 4°C for up to 2 years[1] | |
| Solution Storage | Long-term | -80°C for up to 6 months[1] |
| Short-term | -20°C for up to 1 month[1] | |
| Shipping | Ambient Temperature | Stable for a few days during ordinary shipping[1] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
This protocol provides a general guideline for the reconstitution of this compound powder for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood or other containment device, carefully weigh the desired amount of this compound powder and transfer it to a sterile conical-bottom tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as required.
Note: For in vivo applications, the DMSO stock solution must be further diluted in a suitable vehicle. An example of a formulation for injection includes a mixture of DMSO, Tween 80, and saline.[1] It is the researcher's responsibility to determine the optimal formulation for their specific experimental needs.
Visualizations
Caption: Workflow for handling and preparing this compound.
Caption: Simplified signaling pathway of this compound.
References
Mitigating cytotoxicity of Nurandociguat at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity observed at high concentrations of Nurandociguat. The information is based on established principles of pharmacology and toxicology, as specific public data on this compound's cytotoxicity profile is limited.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a soluble guanylate cyclase (sGC) activator.[1] In conditions of oxidative stress where the heme component of sGC is oxidized, the enzyme becomes unresponsive to nitric oxide (NO).[2] this compound can directly activate these oxidized, heme-free forms of sGC, restoring the production of cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling.[1][2] This mechanism is thought to be beneficial in various cardiovascular and kidney diseases.[2]
Q2: Why might high concentrations of this compound lead to cytotoxicity?
While the therapeutic effect of this compound is on-target, cytotoxicity at high concentrations could arise from several factors:
-
Exaggerated Pharmacodynamics (On-Target Effect): Over-activation of the sGC-cGMP pathway could lead to cellular stress or metabolic disruption in certain cell types.
-
Off-Target Effects: At high concentrations, small molecules may interact with unintended biological targets (off-targets), leading to adverse effects unrelated to sGC activation.[3][4] These off-target interactions are a common cause of drug-induced toxicity.[3]
-
Chemical-Based Toxicity: The physicochemical properties of the compound itself could cause stress to cellular organelles or membranes at high concentrations, independent of a specific biological target.[4]
Q3: What are the first steps to confirm that the observed cell death is caused by this compound?
The first step is to establish a clear dose-response relationship. You should perform a cell viability assay (e.g., MTT or WST-1) and a cytotoxicity assay (e.g., LDH release) with a range of this compound concentrations. This will help you determine the concentration at which toxicity becomes apparent (TC50) and confirm that the effect is reproducible. It is also crucial to include appropriate vehicle controls (e.g., cells treated with the same concentration of DMSO used to dissolve the drug) to rule out solvent-induced toxicity.[5]
Q4: Could the cytotoxicity be related to the specific cell line I am using?
Yes, the cytotoxic response to a compound can be highly cell-type dependent. Different cell lines have varying expression levels of the target protein (sGC), as well as different metabolic enzymes and signaling pathways that could be affected by off-target interactions. It is advisable to test the effects of this compound on a panel of cell lines, including a non-target or control cell line, if available, to understand the specificity of the cytotoxic effect.
Section 2: Troubleshooting Guide
Q1: I'm observing significant cell death at high concentrations of this compound. How do I determine the mechanism of cell death?
To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[6]
-
Annexin V positive, PI negative cells: Early apoptosis.
-
Annexin V positive, PI positive cells: Late apoptosis or necrosis.
-
Annexin V negative, PI positive cells: Necrosis.
This will provide insight into the cellular pathway leading to cell death and can help guide further investigation. For example, evidence of apoptosis might lead you to investigate caspase activation.
Q2: My cytotoxicity results are inconsistent between experiments. What should I check?
Inconsistent results in cell-based assays are often due to variability in experimental conditions.[5] Key factors to standardize include:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of treatment.[5]
-
Reagent Preparation: Prepare fresh solutions of this compound for each experiment from a well-characterized stock. Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Seeding Density: Ensure uniform cell seeding density across all wells, as this can significantly impact the results of viability and cytotoxicity assays.
-
Incubation Times: Standardize the duration of drug exposure and the timing of assay reagent addition precisely.[5]
Q3: How can I investigate if the observed cytotoxicity is an off-target effect of this compound?
Distinguishing on-target from off-target effects is a critical step in drug development.[3] Here are a few strategies:
-
Use a Different sGC Activator: Compare the cytotoxic profile of this compound with another structurally distinct sGC activator. If the other activator produces the same therapeutic effect without the cytotoxicity at similar effective concentrations, it suggests the toxicity of this compound may be an off-target effect.
-
Rescue Experiment: If a specific off-target is suspected, try to "rescue" the cells from cytotoxicity by co-treating with a known inhibitor of that off-target.
-
Target Knockdown/Knockout: If your cell model permits, use siRNA or CRISPR to reduce or eliminate the expression of sGC. If this compound is still cytotoxic in these cells, it strongly indicates an off-target mechanism.
Q4: My absorbance readings in the MTT assay are very low, even in control wells. What could be the problem?
Low absorbance readings in an MTT assay can indicate several issues:[5]
-
Low Cell Seeding Density: There may not be enough viable cells to generate a strong signal. You should optimize the initial cell number by performing a cell titration experiment.[5]
-
Suboptimal Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan (B1609692) crystal formation. A typical incubation is 2-4 hours, but this can be optimized.[7]
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure the solubilization buffer is added and mixed thoroughly, and allow sufficient time for the crystals to dissolve completely.[8]
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[10]
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals.[8] Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Reading: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm.[12]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Protocol 3: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After treatment with this compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[14]
Section 4: Data Interpretation
Quantitative data should be structured to clearly present dose-response relationships and compare results from different assays.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | sGC Activation (EC50) | Cell Viability (IC50) |
| This compound | 0.1 µM | 50 µM |
This table illustrates a hypothetical therapeutic window. The effective concentration for sGC activation is significantly lower than the concentration that induces cytotoxicity, suggesting a potential for off-target effects at higher doses.
Table 2: Example Cytotoxicity Profile of this compound at High Concentration (100 µM)
| Assay | Result (% of Control) | Interpretation |
| MTT (Viability) | 25% | Significant decrease in metabolic activity. |
| LDH (Cytotoxicity) | 70% | Significant loss of membrane integrity. |
| Annexin V+/PI- | 45% | High percentage of cells in early apoptosis. |
| Annexin V+/PI+ | 20% | Moderate percentage of cells in late apoptosis/necrosis. |
This hypothetical data suggests that at 100 µM, this compound induces cell death primarily through an apoptotic pathway.
Section 5: Visual Guides
Signaling Pathway and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity investigation.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
Technical Support Center: Optimizing Nurandociguat Treatment in H99c2 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Nurandociguat treatment in H9c2 cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a soluble guanylate cyclase (sGC) activator. It targets the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Under conditions of oxidative stress, the heme group of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO. This compound can activate these oxidized or heme-free forms of sGC, leading to increased production of cGMP.[1][2][3][4][5] This downstream signaling cascade plays a crucial role in various physiological processes, including vasodilation and cardioprotection.[4][6]
Q2: What is the recommended starting point for determining the optimal incubation time for this compound in H9c2 cells?
Based on studies with similar sGC activators, a good starting point for observing significant cGMP activation is within a short timeframe, ranging from 30 minutes to 4 hours.[7][8] For assessing downstream effects on cell viability or gene expression, longer incubation times of 24 to 48 hours are typically necessary.[1][9][10][11] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental endpoint.
Q3: How does this compound affect the viability of H9c2 cells?
This compound is expected to have minimal cytotoxic effects on H9c2 cells at effective concentrations. A primary goal in optimizing incubation time is to identify a window where the desired pharmacological effect is maximized without compromising cell health. A cell viability assay, such as MTT or CCK-8, should be performed alongside your primary assay to ensure that the observed effects are not due to cytotoxicity.
Q4: What are the key downstream effectors of cGMP signaling in H9c2 cells?
The primary downstream effector of cGMP is protein kinase G (PKG).[4] Activated PKG can phosphorylate a variety of target proteins, leading to the regulation of cellular processes such as calcium homeostasis, gene expression, and apoptosis, ultimately contributing to cardioprotective effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low cGMP activation | Suboptimal incubation time: The chosen time point may be too early or too late to detect the peak response. | Perform a time-course experiment with measurements at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes). |
| Incorrect this compound concentration: The concentration may be too low to elicit a response. | Conduct a dose-response experiment to identify the optimal concentration. | |
| Cell health issues: Poorly growing or unhealthy H9c2 cells may not respond optimally. | Ensure cells are in the logarithmic growth phase and have good morphology. Check for contamination.[12][13] | |
| Reagent degradation: this compound or other assay reagents may have degraded. | Prepare fresh stock solutions of this compound and use fresh assay reagents. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the culture plate. | Ensure thorough mixing of the cell suspension before and during plating. |
| "Edge effects" in microplates: Evaporation from the outer wells of the plate. | Fill the peripheral wells with sterile PBS or media to minimize evaporation. | |
| Pipetting errors: Inaccurate dispensing of cells, media, or this compound. | Use calibrated pipettes and maintain a consistent pipetting technique.[14] | |
| Decreased cell viability | High concentration of this compound: The concentration used may be cytotoxic. | Perform a dose-response cell viability assay (e.g., MTT, CCK-8) to determine the non-toxic concentration range. |
| Prolonged incubation: Long exposure to the compound, even at non-toxic concentrations, might induce stress. | Correlate cell viability with different incubation times. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%). |
Data Presentation
Table 1: Hypothetical Time-Course of this compound-Induced cGMP Production in H9c2 Cells
This table presents representative data illustrating the expected time-dependent effect of this compound (1 µM) on intracellular cGMP levels in H9c2 cells. Actual results may vary depending on experimental conditions.
| Incubation Time (minutes) | cGMP Concentration (pmol/mg protein) | Fold Change (vs. Control) |
| 0 (Control) | 5.2 ± 0.8 | 1.0 |
| 15 | 28.5 ± 3.1 | 5.5 |
| 30 | 55.1 ± 4.9 | 10.6 |
| 60 | 89.3 ± 7.2 | 17.2 |
| 120 | 95.7 ± 8.5 | 18.4 |
| 240 | 78.4 ± 6.9 | 15.1 |
Table 2: Hypothetical Effect of this compound on H9c2 Cell Viability over 48 Hours
This table shows representative data on the effect of different concentrations of this compound on the viability of H9c2 cells after 24 and 48 hours of incubation, as determined by an MTT assay.
| This compound Concentration (µM) | Cell Viability (%) at 24 hours | Cell Viability (%) at 48 hours |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | 101 ± 4.8 | 99 ± 5.7 |
| 1 | 99 ± 5.1 | 98 ± 6.3 |
| 10 | 97 ± 6.0 | 95 ± 7.2 |
| 100 | 75 ± 8.3 | 68 ± 9.1 |
Experimental Protocols
Protocol 1: Time-Course Analysis of cGMP Production in H9c2 Cells
-
Cell Seeding: Seed H9c2 cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
This compound Treatment: Prepare a working solution of this compound in serum-free DMEM. Add the this compound solution to the cells at the desired final concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At each time point, aspirate the medium and lyse the cells with 0.1 M HCl.
-
cGMP Measurement: Determine the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Protein Quantification: Measure the total protein concentration in each lysate using a BCA protein assay kit to normalize the cGMP levels.
-
Data Analysis: Express the results as pmol of cGMP per mg of protein.
Protocol 2: H9c2 Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Visualizations
Caption: Signaling pathway of this compound in H9c2 cells.
References
- 1. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure [mdpi.com]
- 5. cGMP at the centre of attention: emerging strategies for activating the cardioprotective PKG pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NO-sGC-cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating metabolic changes in H9c2 cardiomyoblasts exposed to LPS: Towards understanding sepsis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Challenges in translating preclinical Nurandociguat data to clinical outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nurandociguat (BAY 3283142), an oral soluble guanylate cyclase (sGC) activator. Given that this compound is currently in Phase II clinical trials for Chronic Kidney Disease (CKD), this guide also addresses the common challenges in translating preclinical findings to clinical outcomes for this class of drugs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a soluble guanylate cyclase (sGC) activator. It enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP) by directly stimulating sGC, independent of nitric oxide (NO), and also sensitizes sGC to endogenous NO. This leads to vasodilation and is being investigated for its potential therapeutic effects in chronic kidney disease.
Q2: What are the key differences between sGC stimulators and sGC activators?
A2: Both sGC stimulators (like riociguat (B1680643) and vericiguat) and sGC activators (like this compound) target the same enzyme, soluble guanylate cyclase. However, sGC stimulators require the presence of some level of nitric oxide (NO) to enhance cGMP production. In contrast, sGC activators can stimulate cGMP production even in the absence of NO, which may be particularly beneficial in disease states characterized by low NO bioavailability.
Q3: What are the most significant challenges in translating preclinical data from sGC modulators to clinical trials?
A3: A primary challenge is the discrepancy between animal models and human disease complexity.[3][4] Preclinical models often do not fully replicate the heterogeneity of human chronic kidney disease, including the diverse etiologies and comorbidities.[5] Furthermore, differences in pharmacokinetics and pharmacodynamics between species can lead to unexpected safety or efficacy outcomes in humans.[4]
Q4: Are there known drug-drug interactions with sGC modulators that should be considered in preclinical studies?
A4: Yes, co-administration with phosphodiesterase 5 (PDE5) inhibitors (e.g., sildenafil) or nitrates is a significant concern as it can lead to profound hypotension due to the synergistic increase in cGMP levels. Preclinical studies should carefully evaluate the hemodynamic effects of this compound in combination with these and other relevant drug classes. For instance, riociguat has a low risk of clinically relevant drug interactions due to its clearance by multiple cytochrome P450 (CYP) enzymes.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected pharmacodynamic response in a preclinical model of renal disease.
-
Possible Cause 1: Suboptimal Dose Selection. The dose used may not be sufficient to achieve the target therapeutic concentration in the kidney.
-
Troubleshooting Step: Conduct a thorough dose-ranging study to establish a clear dose-response relationship for relevant biomarkers (e.g., blood pressure, urinary cGMP levels, kidney blood flow).
-
-
Possible Cause 2: Animal Model Selection. The chosen animal model may not have a pathology that is responsive to sGC activation. For example, if the model has a downstream defect in cGMP signaling, increasing cGMP production may have a limited effect.
-
Troubleshooting Step: Characterize the NO-sGC-cGMP pathway in your animal model to ensure it is a relevant system for testing an sGC activator. Consider using multiple, mechanistically different models of CKD.
-
-
Possible Cause 3: Oxidative Stress. High levels of oxidative stress can oxidize the heme group of sGC, rendering it less responsive to NO and sGC stimulators. While sGC activators are designed to work in such conditions, extreme levels of oxidative stress might still impact the overall pathway.
-
Troubleshooting Step: Measure markers of oxidative stress in your model and correlate them with the pharmacodynamic response to this compound.
-
Issue 2: Unexpected off-target effects or toxicity in preclinical toxicology studies.
-
Possible Cause 1: Exaggerated Pharmacodynamics. The primary pharmacological effect of vasodilation could be leading to hypotension-related adverse events.
-
Troubleshooting Step: Implement continuous blood pressure monitoring in toxicology studies to correlate adverse findings with hemodynamic changes. Evaluate lower doses that still retain efficacy.
-
-
Possible Cause 2: Species-Specific Metabolism. The metabolic profile of this compound in the preclinical species may differ from humans, leading to the formation of unique metabolites with different activity or toxicity profiles.
-
Troubleshooting Step: Conduct cross-species metabolism studies to compare the metabolic pathways of this compound in preclinical species and human liver microsomes.
-
-
Possible Cause 3: Target-Independent Toxicity. The observed toxicity may be unrelated to the activation of sGC.
-
Troubleshooting Step: Evaluate the effects of the drug in a genetically modified animal model lacking sGC to differentiate between on-target and off-target effects.
-
Data Presentation
Table 1: Illustrative Preclinical Pharmacokinetic Parameters of an sGC Activator
| Parameter | Mouse | Rat | Dog |
| Bioavailability (%) | 60 | 75 | 85 |
| Tmax (h) | 0.5 | 1.0 | 1.5 |
| Half-life (h) | 2.5 | 4.0 | 8.0 |
| Volume of Distribution (L/kg) | 1.2 | 0.9 | 0.7 |
| Clearance (mL/min/kg) | 25 | 15 | 5 |
Disclaimer: The data in this table is illustrative and based on typical values for small molecule drugs in these species. It does not represent actual data for this compound.
Table 2: Illustrative Preclinical vs. Clinical Pharmacodynamic Endpoints for an sGC Activator in CKD
| Endpoint | Preclinical Model (e.g., 5/6 Nephrectomy Rat) | Clinical Trial (Human) |
| Mean Arterial Pressure | -15% from baseline | -10 mmHg from baseline |
| Urinary Albumin-to-Creatinine Ratio (UACR) | -40% from baseline | -30% from baseline |
| Glomerular Filtration Rate (GFR) | Stable vs. decline in vehicle | Slowing of GFR decline |
| Renal Fibrosis (Histology) | -50% fibrotic area | Not directly measured |
| Plasma cGMP levels | +150% from baseline | +100% from baseline |
Disclaimer: This table presents hypothetical but plausible comparative data to highlight translational challenges. Actual clinical outcomes for this compound are pending the completion of ongoing trials.
Experimental Protocols
Protocol 1: Induction of Renal Fibrosis using the Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (2-3% in oxygen).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
Suture the abdominal wall and skin.
-
-
Post-operative Care: Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for analgesia. Allow the animals to recover on a heating pad.
-
Drug Administration: Begin daily oral gavage of this compound or vehicle 24 hours after surgery.
-
Endpoint Analysis: Euthanize the animals at day 7 or 14 post-surgery. Harvest the obstructed kidney for histological analysis (Masson's trichrome, Sirius red staining for collagen) and gene expression analysis (RT-qPCR for fibrosis markers like TGF-β, Collagen I, α-SMA).
Protocol 2: Measurement of Blood Pressure in Conscious, Unrestrained Rodents using Telemetry
-
Transmitter Implantation:
-
Anesthetize the rat or mouse.
-
Implant a telemetry transmitter (e.g., from DSI) with the catheter inserted into the abdominal aorta and the transmitter body secured in the peritoneal cavity.
-
Allow the animal to recover for at least one week.
-
-
Data Acquisition:
-
House the animal in its home cage placed on a receiver.
-
Record baseline blood pressure, heart rate, and activity for at least 24-48 hours.
-
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Data Analysis:
-
Continuously record cardiovascular parameters for the duration of the study.
-
Analyze the data by averaging values over specific time intervals (e.g., hourly, or during the light/dark cycle) to assess the magnitude and duration of the hemodynamic effects.
-
Visualizations
Caption: Mechanism of action of this compound in the NO-sGC-cGMP signaling pathway.
References
- 1. bayer.com [bayer.com]
- 2. bayer.com [bayer.com]
- 3. Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Accurate Nurandociguat Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of animal models for testing the efficacy of Nurandociguat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as BAY 3283142, is a soluble guanylate cyclase (sGC) activator. It works by targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Unlike sGC stimulators which act on the reduced form of sGC, this compound activates sGC even in its oxidized or heme-free state, which is often prevalent in disease conditions with high oxidative stress. This activation leads to increased production of cGMP, a key molecule in vasodilation, and has anti-proliferative, anti-inflammatory, and anti-fibrotic effects.
Q2: Which are the most common animal models for testing this compound's efficacy in cardiovascular diseases like pulmonary hypertension?
The most frequently used animal models for pulmonary hypertension (PH) that can be adapted for this compound testing include the monocrotaline (B1676716) (MCT)-induced PH model in rats and the Sugen 5416/hypoxia (SuHx)-induced PH model in rats and mice.[1][2] The choice of model depends on the specific aspects of the disease being investigated. The MCT model is known for its simplicity and reproducibility in inducing pulmonary vascular remodeling, while the SuHx model can produce more severe, human-like angioobliterative lesions.[1][2]
Q3: What are the key endpoints to measure this compound's efficacy in these models?
Key efficacy endpoints include hemodynamic parameters, right ventricular hypertrophy, and histological changes in the pulmonary vasculature. Specific measurements include:
-
Right Ventricular Systolic Pressure (RVSP): A primary indicator of pulmonary hypertension severity, measured via right heart catheterization.[3]
-
Right Ventricular Hypertrophy (RVH): Assessed by the Fulton Index (the ratio of the right ventricle weight to the left ventricle plus septum weight) or the ratio of right ventricle weight to body weight.[3]
-
Pulmonary Vascular Remodeling: Evaluated through histological analysis of lung tissue to assess medial wall thickness, vessel occlusion, and the presence of neointimal lesions.[4]
-
Cardiac Function: Assessed non-invasively using echocardiography to measure parameters like Tricuspid Annular Plane Systolic Excursion (TAPSE) and Pulmonary Artery Acceleration Time (PAAT).[5]
Q4: How does this compound, as an sGC activator, differ from sGC stimulators like Riociguat in its therapeutic potential?
The primary difference lies in their mechanism of action. sGC stimulators require the presence of the reduced (ferrous, Fe²⁺) form of the sGC enzyme to work effectively and act synergistically with endogenous nitric oxide (NO). In contrast, sGC activators like this compound can directly activate the sGC enzyme when it is in an oxidized (ferric, Fe³⁺) or heme-free state, which is common in diseases with significant oxidative stress. This makes sGC activators potentially more effective in conditions where NO bioavailability is compromised and the sGC enzyme is dysfunctional.
Troubleshooting Guides
Issue 1: High Variability in Hemodynamic Measurements (RVSP)
Question: We are observing high variability in our Right Ventricular Systolic Pressure (RVSP) measurements between animals in the same group. What could be the cause and how can we troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Anesthesia Depth and Type | Anesthetics can significantly impact cardiovascular function. Ensure consistent and appropriate depth of anesthesia. Isoflurane is often preferred for its minimal cardiosuppressant effects compared to injectable anesthetics.[4] Monitor heart rate and body temperature throughout the procedure. |
| Catheter Placement | Incorrect catheter placement in the right ventricle can lead to inaccurate pressure readings. Ensure the catheter tip is correctly positioned and not obstructing the outflow tract. Use of a pressure-volume catheter can provide more detailed and accurate data. |
| Fluid Balance | Dehydration or fluid overload can alter hemodynamic status. Ensure animals are adequately hydrated and euvolemic before and during the procedure. |
| Temperature Control | Small animals lose body heat rapidly, which can depress cardiac function. Maintain the animal's core body temperature using a heating pad and monitor with a rectal probe. |
| Data Acquisition and Analysis | Ensure the pressure transducer is properly calibrated and zeroed at the level of the heart. Use consistent methods for data analysis, including the selection of representative waveforms and the calculation of systolic pressure. |
Issue 2: Inconsistent Disease Induction in the Monocrotaline (MCT) Model
Question: The severity of pulmonary hypertension induced by monocrotaline is inconsistent across our rat cohort. How can we improve the reproducibility of this model?
Answer:
| Potential Cause | Troubleshooting Steps |
| MCT Dose and Administration | Ensure accurate dosing of MCT based on individual animal body weight. A single subcutaneous or intraperitoneal injection is standard. The dose of MCT can influence the severity and timeline of disease development, with lower doses leading to a more chronic progression.[6] |
| Animal Strain and Age | The response to MCT can vary between different rat strains and with age. Use a consistent strain (e.g., Sprague-Dawley) and a narrow age range for all experimental animals. |
| MCT Metabolism | MCT is activated in the liver. Liver function can affect the conversion of MCT to its toxic metabolite. Ensure animals are healthy and free from underlying liver conditions. |
| Housing and Diet | Maintain consistent environmental conditions (temperature, humidity, light cycle) and provide a standard diet, as these factors can influence animal physiology and response to the toxin. |
| Time Course of Disease | The pathological changes induced by MCT develop over several weeks. Ensure that endpoints are measured at a consistent and appropriate time point post-MCT administration (typically 3-4 weeks). |
Issue 3: Lack of Severe Vascular Lesions in the Sugen/Hypoxia (SuHx) Model
Question: We are not observing the expected severe angioobliterative lesions in our SuHx-induced pulmonary hypertension model in mice. What could be the reason?
Answer:
| Potential Cause | Troubleshooting Steps |
| Sugen 5416 (SU5416) Formulation and Administration | Ensure SU5416 is properly dissolved and administered at the correct dose and frequency. The vehicle used for dissolution can impact its stability and bioavailability. |
| Hypoxia Conditions | The level and duration of hypoxia are critical. Maintain a consistent and calibrated hypoxic environment (typically 10% oxygen). Ensure the chambers are properly sealed and monitored. |
| Animal Strain | The genetic background of mice can significantly influence the response to the SuHx protocol. C57BL/6J mice are commonly used, but the phenotype may be less severe than in rats. |
| Duration of Normoxic Follow-up | In the rat SuHx model, severe vascular lesions often develop and progress during the normoxic period following hypoxic exposure. A sufficient follow-up period (several weeks) may be necessary to observe these changes. The development of these lesions in mice is reported to be less pronounced.[7][8] |
| Histological Assessment | Ensure that lung tissue is properly fixed, sectioned, and stained to visualize vascular lesions. Serial sectioning and thorough examination of multiple lung lobes may be required to identify focal lesions. |
Data Presentation
Table 1: Representative Hemodynamic and Right Ventricular Hypertrophy Data in Animal Models of Pulmonary Hypertension Treated with sGC Modulators.
(Note: Data for this compound is not publicly available. The following table presents representative data for other sGC modulators to illustrate expected outcomes.)
| Model | Treatment Group | RVSP (mmHg) | Fulton Index (RV/LV+S) |
| MCT-induced PH (Rat) | Control | 25 ± 3 | 0.25 ± 0.03 |
| MCT + Vehicle | 60 ± 5 | 0.55 ± 0.05 | |
| MCT + sGC Modulator | 40 ± 4 | 0.35 ± 0.04 | |
| SuHx-induced PH (Rat) | Control | 28 ± 4 | 0.28 ± 0.04 |
| SuHx + Vehicle | 85 ± 7 | 0.65 ± 0.06 | |
| SuHx + sGC Modulator | 55 ± 6 | 0.45 ± 0.05 |
* p < 0.05 vs. Vehicle. Data are presented as mean ± standard deviation and are hypothetical examples based on published literature for sGC modulators.
Experimental Protocols
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Selection: Use male Sprague-Dawley rats (200-250g).
-
MCT Administration: Prepare a solution of monocrotaline (e.g., 60 mg/kg) in sterile saline. Administer a single subcutaneous injection.
-
Monitoring: Monitor animals daily for signs of distress. Body weight should be recorded weekly.
-
Endpoint Analysis (3-4 weeks post-MCT):
-
Hemodynamic Measurement: Anesthetize the rat and perform a right heart catheterization to measure RVSP.
-
Tissue Collection: Euthanize the animal and excise the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the RV and LV+S separately to calculate the Fulton Index.
-
Histology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling.
-
Protocol 2: Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats
-
Animal Selection: Use male Sprague-Dawley or Fischer rats (200-250g).
-
Sugen 5416 Administration: Prepare a solution of Sugen 5416 (SU5416; e.g., 20 mg/kg) in a suitable vehicle (e.g., CMC-based). Administer a single subcutaneous injection.[9]
-
Hypoxic Exposure: Immediately following SU5416 injection, place the animals in a hypoxic chamber maintained at 10% oxygen for 3 weeks.[9]
-
Normoxic Recovery: After 3 weeks of hypoxia, return the animals to normoxic conditions (room air) for a designated period (e.g., 2-5 weeks) to allow for the development of severe PH.
-
Endpoint Analysis: Perform hemodynamic measurements, and tissue collection for RVH and histological analysis as described in the MCT protocol.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of sGC activators and stimulators.
Caption: Experimental workflows for PH animal models.
References
- 1. The monocrotaline model of pulmonary hypertension in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echocardiographic assessment and new advances of right ventricle function in rats with pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Nurandociguat and Vericiguat in Heart Failure Models: A Review of Current Evidence
A direct comparative analysis of Nurandociguat and Vericiguat in preclinical or clinical heart failure models is not feasible at present due to a lack of published experimental data for this compound in this indication. Current research and development efforts for this compound appear to be focused on chronic kidney disease. Vericiguat, on the other hand, has been extensively studied in the context of heart failure and is an approved therapy for specific patient populations.
This guide provides a comprehensive overview of the available data for Vericiguat in heart failure, including its mechanism of action, and preclinical and clinical trial findings. It also introduces this compound and delineates the distinct mechanisms by which these two drugs modulate the same signaling pathway.
Vericiguat: A Soluble Guanylate Cyclase Stimulator for Heart Failure
Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator.[1] In heart failure, the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is impaired, leading to endothelial dysfunction, increased inflammation, and oxidative stress.[2] Vericiguat works by directly stimulating sGC and enhancing its sensitivity to endogenous NO, thereby increasing the production of cGMP.[3][4] This leads to smooth muscle relaxation, vasodilation, and beneficial effects on cardiac remodeling.[5][6]
Preclinical and Clinical Evidence for Vericiguat in Heart Failure
Preclinical studies have demonstrated that sGC stimulators like Vericiguat can prevent or reverse left ventricular hypertrophy and fibrosis.[7] Clinical trials have further established its efficacy and safety in patients with heart failure with reduced ejection fraction (HFrEF).
The VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal Phase 3 study that evaluated the efficacy and safety of Vericiguat in patients with chronic HFrEF who had recently experienced a worsening event.[8][9] The trial demonstrated that Vericiguat, when added to standard of care, significantly reduced the composite primary endpoint of cardiovascular death or first hospitalization for heart failure.[10][11]
The SOCRATES-REDUCED (Soluble Guanylate Cyclase Stimulator in Heart Failure with Reduced Ejection Fraction Study) was a Phase 2 dose-finding study.[5] While the primary endpoint of a change in NT-proBNP levels was not met in the overall pooled analysis, a secondary analysis suggested a dose-dependent reduction in NT-proBNP with higher doses of Vericiguat.[2] The study also showed an improvement in left ventricular ejection fraction (LVEF) in the 10 mg dose group.[6]
Table 1: Summary of Key Clinical Trial Data for Vericiguat in HFrEF
| Trial | Phase | Patient Population | Primary Endpoint | Key Findings | Citation(s) |
| VICTORIA | 3 | Chronic HFrEF with recent worsening | Composite of CV death or first HF hospitalization | Significant reduction in the primary endpoint (HR 0.90, 95% CI 0.82-0.98, p=0.02). | [8][10][12][13] |
| SOCRATES-REDUCED | 2 | Worsening chronic HFrEF | Change in NT-proBNP at 12 weeks | No significant difference in the pooled analysis; dose-dependent reduction in NT-proBNP in secondary analysis. | [2][5][7] |
This compound: A Soluble Guanylate Cyclase Activator
This compound is classified as a soluble guanylate cyclase (sGC) activator.[3] Unlike sGC stimulators that enhance the enzyme's response to NO, sGC activators work on the NO-unresponsive, oxidized form of sGC.[14] This mechanism is particularly relevant in conditions of high oxidative stress where the heme group of sGC is oxidized, rendering it insensitive to NO.[3] By activating this dormant form of the enzyme, sGC activators can restore cGMP production. As of the latest available information, this compound is primarily being investigated for the treatment of chronic kidney disease.
Signaling Pathway of sGC Modulators
The diagram below illustrates the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway and the distinct mechanisms of action of Vericiguat (an sGC stimulator) and this compound (an sGC activator).
Experimental Protocols
A common preclinical model to induce heart failure and evaluate the efficacy of therapeutic agents is the transverse aortic constriction (TAC) model in mice .[15][16] This surgical procedure creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of the human disease.[15]
Key Steps in a Typical TAC Experimental Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used.[16]
-
Anesthesia and Surgery: Mice are anesthetized, and a surgical procedure is performed to expose the transverse aorta. A ligature is tied around the aorta to create a partial constriction.[17][18]
-
Induction of Heart Failure: Over several weeks, the pressure overload from the constriction causes the heart to undergo pathological remodeling, leading to hypertrophy and eventually heart failure.[15]
-
Drug Administration: The investigational drug (e.g., Vericiguat) or placebo is administered to the animals, typically starting at a specified time point after the TAC surgery.
-
Monitoring and Assessment:
-
Echocardiography: To assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and dimensions of the heart chambers.[19]
-
Hemodynamic Measurements: To measure blood pressure and other hemodynamic parameters.[19]
-
Histological Analysis: To examine cardiac tissue for hypertrophy, fibrosis, and other pathological changes.[19]
-
Biomarker Analysis: To measure levels of heart failure biomarkers such as NT-proBNP.[19]
-
-
Data Analysis: The data from the drug-treated group is compared to the placebo group to determine the therapeutic efficacy of the compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an sGC modulator in a heart failure model.
Conclusion
Vericiguat has emerged as a valuable therapeutic option for a specific population of patients with heart failure with reduced ejection fraction, supported by robust clinical trial data. Its mechanism as an sGC stimulator effectively targets a key pathway in the pathophysiology of heart failure. This compound, an sGC activator, represents another approach to modulating the same pathway, with a potential advantage in states of high oxidative stress. However, a direct comparison of their efficacy in heart failure models is not possible due to the current lack of published data for this compound in this therapeutic area. Future research, including head-to-head preclinical or clinical studies, would be necessary to delineate the comparative effectiveness of these two agents in the management of heart failure.
References
- 1. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. SOCRATES-REDUCED Finds No Benefit to Vericiguat in Chronic HF Patients - American College of Cardiology [acc.org]
- 6. Vericiguat: The Fifth Harmony of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vericiguat for Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dicardiology.com [dicardiology.com]
- 9. ahajournals.org [ahajournals.org]
- 10. rxfiles.ca [rxfiles.ca]
- 11. Vericiguat in heart failure: From scientific evidence to clinical practice | Revista Clínica Española [revclinesp.es]
- 12. mdpi.com [mdpi.com]
- 13. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 14. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Transverse Aortic Constriction in Mice [jove.com]
- 18. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 19. Heart Failure Models - CorDynamics [cordynamics.com]
A Head-to-Head Comparison of Novel sGC Activators in Preclinical Models of Chronic Kidney Disease: Runcaciguat vs. Nurandociguat
A Comparative Analysis for Researchers and Drug Development Professionals
Chronic kidney disease (CKD) presents a significant global health burden, necessitating the development of innovative therapeutic strategies. A promising new class of drugs, soluble guanylate cyclase (sGC) activators, aims to address the underlying pathophysiology of CKD by restoring the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is often impaired in this condition. This guide provides a head-to-head comparison of two such sGC activators, Runcaciguat (B610601) and Nurandociguat, based on available preclinical data in CKD models.
Executive Summary
Both Runcaciguat and this compound are potent, orally available activators of soluble guanylate cyclase. Extensive preclinical studies have demonstrated the renoprotective effects of Runcaciguat in various rodent models of CKD, showcasing its potential to reduce proteinuria, attenuate kidney damage, and improve renal function. While this compound (also known as BAY 3283142) is currently in Phase II clinical trials for CKD, publicly available preclinical data on its efficacy in CKD models is limited. This guide, therefore, presents a comprehensive overview of the preclinical findings for Runcaciguat and outlines the shared mechanism of action for both compounds.
Shared Signaling Pathway: sGC Activation
Both Runcaciguat and this compound exert their therapeutic effects by targeting and activating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In CKD, oxidative stress can lead to the oxidation and subsequent heme-loss of sGC, rendering it unresponsive to endogenous NO. sGC activators, such as Runcaciguat and this compound, are designed to bind to this heme-free form of the enzyme, restoring its activity and leading to the production of cyclic guanosine monophosphate (cGMP).[1][2] Increased cGMP levels mediate a range of beneficial downstream effects, including vasodilation, and anti-inflammatory, and anti-fibrotic processes, which are crucial for protecting the kidneys from further damage.[3]
Runcaciguat: Preclinical Efficacy in CKD Models
Runcaciguat has been extensively studied in various preclinical models of CKD, demonstrating significant renoprotective effects.
Data Presentation: Runcaciguat in Hypertensive, Diabetic, and Metabolic CKD Models
The following table summarizes the key findings from preclinical studies of Runcaciguat in different rat models of CKD.[1][4]
| CKD Model | Species | Treatment Duration | Dose Range (oral, bid) | Key Efficacy Endpoints | Reference |
| Renin Transgenic (RenTG) Rat | Rat | 8 weeks | 1, 3, 10 mg/kg | - Significantly reduced proteinuria- Improved survival rates- Decreased kidney and heart hypertrophy | [1][4] |
| Angiotensin-supplemented (ANG-SD) Rat | Rat | 2 weeks | 1, 3, 10 mg/kg | - Significantly reduced proteinuria- Attenuated morphological kidney damage | [1] |
| Zucker Diabetic Fatty (ZDF) Rat | Rat | 42 weeks | 1, 3, 10 mg/kg | - Significantly reduced proteinuria- Decreased kidney injury biomarkers | [1][4] |
| ZSF1 Rat | Rat | 12 weeks | 1, 3, 10 mg/kg | - Dose-dependently attenuated proteinuria- Reduced kidney weight and morphological damage- Lowered HbA1c, triglycerides, and cholesterol | [5] |
Experimental Protocols: Key Studies with Runcaciguat
-
Objective: To evaluate the effect of Runcaciguat on hypertension-induced renal and cardiac damage.
-
Animals: Male heterozygous RenTG rats.
-
Experimental Design: Rats were treated with Runcaciguat (1, 3, or 10 mg/kg/bid) or vehicle via oral gavage for 8 weeks.
-
Key Measurements:
-
Proteinuria: Urinary protein to creatinine (B1669602) ratio (uPCR) was measured from 24-hour urine collections.
-
Survival: Monitored daily.
-
Organ Hypertrophy: Kidney and heart weights were measured at the end of the study and normalized to body weight.
-
-
Objective: To investigate the kidney-protective effects of Runcaciguat in a model of CKD with comorbidities.
-
Animals: Obese ZSF1 rats.
-
Experimental Design: Rats received daily oral treatment with Runcaciguat (1, 3, 10 mg/kg/bid) or placebo for up to 12 weeks.
-
Key Measurements:
-
Proteinuria: uPCR measured at baseline and throughout the study.
-
Histopathology: Kidney sections were examined for morphological changes.
-
Biomarkers: Plasma and urinary markers of kidney damage were assessed.
-
Metabolic Parameters: HbA1c, triglycerides, and cholesterol levels were measured.[5]
-
This compound: Current Status and Lack of Preclinical Data
This compound (BAY 3283142) is another oral sGC activator being developed by Bayer.[2][5] It is currently under investigation in a Phase II clinical trial, ALPINE-1, for the treatment of patients with chronic kidney disease.[2][5] The study aims to evaluate the efficacy and safety of this compound in this patient population.[2][5]
Despite its progression to clinical trials, there is a notable absence of publicly available preclinical data detailing the efficacy and safety of this compound in animal models of CKD. An abstract from a recent conference suggests that non-clinical data for this compound does exist, but the specific findings have not been published in the peer-reviewed literature.[6] Therefore, a direct, data-driven comparison with Runcaciguat at the preclinical stage is not possible at this time.
Conclusion
Based on the available preclinical evidence, Runcaciguat has demonstrated robust renoprotective effects across a range of CKD models, suggesting its potential as a novel therapeutic for patients with chronic kidney disease. Its ability to reduce proteinuria and attenuate kidney damage, often at doses that do not significantly lower systemic blood pressure, highlights a promising kidney-specific mechanism of action.[1]
While this compound shares the same mechanism of action as an sGC activator and is progressing through clinical development, the lack of accessible preclinical data prevents a direct comparison with Runcaciguat. Future publications of this compound's preclinical findings will be crucial for the scientific community to fully assess its profile and potential advantages in the treatment of CKD. Researchers and drug development professionals are encouraged to monitor for forthcoming data from both preclinical and clinical studies to gain a comprehensive understanding of the therapeutic potential of these novel sGC activators.
References
- 1. Chronic kidney disease | Study 22040 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 2. Bayer starts Phase II trial of BAY3283142 for chronic kidney disease [synapse.patsnap.com]
- 3. The soluble guanylate cyclase activator runcaciguat significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. This compound (BAY 3283142) / Bayer [delta.larvol.com]
A Comparative Guide to the Pharmacokinetic Profiles of Soluble Guanylate Cyclase (sGC) Activators
For researchers and drug development professionals navigating the landscape of cardiovascular and fibrotic disease therapeutics, soluble guanylate cyclase (sGC) activators and stimulators represent a promising class of drugs. Their ability to enhance the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway holds significant therapeutic potential. This guide provides a detailed comparison of the pharmacokinetic profiles of several key sGC activators and stimulators—riociguat (B1680643), vericiguat (B611664), cinaciguat, praliciguat, and olinciguat (B609733)—supported by experimental data and methodologies to aid in informed decision-making for future research and development.
The NO-sGC-cGMP Signaling Pathway
The therapeutic effect of sGC activators and stimulators is centered on the modulation of the NO-sGC-cGMP signaling pathway. In a healthy state, nitric oxide (NO) produced by endothelial cells binds to the reduced form of sGC in target cells, leading to an increased production of the second messenger, cGMP. In turn, cGMP acts on various effector molecules, including protein kinase G (PKG), to mediate physiological responses such as vasodilation and the inhibition of inflammation and fibrosis. In disease states characterized by high oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme unresponsive to NO. sGC activators are designed to directly activate these dysfunctional enzymes, while sGC stimulators act on the reduced form of sGC, both directly and by sensitizing it to endogenous NO.[1]
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of riociguat, vericiguat, cinaciguat, praliciguat, and olinciguat based on data from preclinical and clinical studies.
| Parameter | Riociguat | Vericiguat | Cinaciguat | Praliciguat | Olinciguat |
| Tmax (h) | ~0.5-1.5 (healthy volunteers)[2] | ~1 (fasted), ~4 (with food)[3] | IV administration[4] | ~1 (rats)[5] | 1 (rats, p.o.)[6] |
| Half-life (t½) | ~7 (healthy), ~12 (patients)[7] | ~20 (healthy), ~30 (patients)[8][9] | ~1-1.7 (healthy volunteers)[10] | ~24-37 (healthy volunteers)[11] | ~30 (healthy volunteers)[6] |
| Bioavailability | ~94%[7] | 93% (with food)[11] | IV administration[4] | High (rat data suggests >82% absorption)[5] | Orally bioavailable (rats)[12] |
| Protein Binding | ~95%[13] | ~98%[11] | >99%[10] | High[6] | ~99% (rat), ~98% (human)[6] |
| Metabolism | CYP1A1, CYP3A4, CYP2C8, CYP2J2; active metabolite M1 (via CYP1A1)[14][15] | Primarily UGT1A9 and UGT1A1; inactive N-glucuronide metabolite. <5% metabolism by CYPs.[11][16] | Primarily hepatic[10] | Oxidative and glucuronidation pathways (rats)[17] | Predominantly cleared by the liver (rats)[12] |
| Excretion | Renal (33-45%) and biliary/fecal (48-59%)[7] | Urine (~53%) and feces (~45%)[4] | Primarily biliary (>90%)[10] | Feces (~96%) and urine (~4%) (rats)[5] | Predominantly hepatic (rats)[12] |
| Subject Population | Healthy volunteers & patients (PAH, CTEPH) | Healthy volunteers & patients (Heart Failure) | Healthy volunteers & patients (Heart Failure) | Rats & healthy volunteers | Rats & healthy volunteers |
Experimental Protocols and Methodologies
A comprehensive understanding of the pharmacokinetic data requires insight into the experimental designs and analytical methods employed. Below are summaries of typical protocols used in the characterization of these sGC activators.
Preclinical Pharmacokinetic Study Workflow
The initial pharmacokinetic profiling of a new chemical entity typically follows a structured workflow, often initiated in animal models like rats.
1. Animal Studies (as exemplified by studies on olinciguat and praliciguat):
-
Administration: For oral bioavailability studies, the compound is administered via oral gavage (p.o.) and intravenous (i.v.) injection to different groups of animals.[6]
-
Dosing: Doses are selected based on preliminary toxicity and efficacy studies. For example, in a rat study of praliciguat, a single oral dose of 3 mg/kg of [14C]-labeled compound was used for mass balance and excretion studies.[5]
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., pre-dose, and at various intervals up to 24 or 48 hours) via methods like tail vein or jugular vein cannulation.[6] Urine and feces are collected in metabolic cages for excretion studies.[5]
-
Sample Processing: Blood is centrifuged to separate plasma, which is then stored, typically at -80°C, until analysis.[6]
-
Bioanalysis: Plasma, urine, and fecal homogenate concentrations of the parent drug and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
2. Human Pharmacokinetic Studies (as exemplified by studies on riociguat, vericiguat, and cinaciguat):
-
Study Design: Phase 1 studies are often randomized, placebo-controlled, and involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers.[4][11]
-
Subjects: Healthy male and/or female volunteers meeting specific inclusion and exclusion criteria (e.g., age, BMI, health status).[4][18]
-
Administration and Dosing: The drug is administered orally as a solution or tablet, or intravenously as an infusion. Doses are escalated in different cohorts to assess safety, tolerability, and dose-proportionality of the pharmacokinetics.[4][11]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine and feces may also be collected over specified intervals for mass balance studies.[18]
-
Bioanalysis: Plasma and other matrix concentrations are quantified using validated LC-MS/MS methods. For instance, a stable-isotope dilution LC-MS/MS method has been developed for the simultaneous determination of riociguat and its active metabolite M-1 in human plasma.[16]
Key In Vitro Experimental Protocols
1. In Vitro Metabolism (CYP and UGT profiling):
-
Objective: To identify the primary metabolic pathways and the specific enzymes involved in the drug's clearance.
-
Methodology:
-
Microsomal Stability Assay: The test compound is incubated with human liver microsomes (and sometimes intestinal or kidney microsomes) in the presence of cofactors like NADPH (for CYPs) and UDPGA (for UGTs). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability.[19][20]
-
Recombinant Enzyme Phenotyping: The compound is incubated with a panel of recombinant human CYP or UGT enzymes to identify the specific isoforms responsible for its metabolism. For example, in vitro studies showed that vericiguat is primarily metabolized by UGT1A9 and UGT1A1.[16][19] For riociguat, recombinant CYP isoforms were used to identify CYP1A1 as the main enzyme for the formation of its major metabolite.[20]
-
CYP Inhibition Assay: The potential of the drug to inhibit major CYP enzymes is assessed by co-incubating it with human liver microsomes and known CYP-specific substrate probes. The formation of the substrate's metabolite is measured to determine the inhibitory potency (IC50) of the test drug.
-
2. Plasma Protein Binding:
-
Objective: To determine the fraction of the drug that is bound to plasma proteins, as typically only the unbound fraction is pharmacologically active.
-
Methodology (Equilibrium Dialysis):
-
A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer solution.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentrations of the drug in the plasma and buffer chambers are then measured by LC-MS/MS to calculate the percentage of protein binding. Olinciguat was found to be highly bound to both rat and human plasma proteins using this method.[6]
-
Conclusion
The sGC activators and stimulators discussed herein exhibit distinct pharmacokinetic profiles that influence their clinical application and dosing regimens. Riociguat and vericiguat, both approved for clinical use, have been extensively characterized in human populations, with vericiguat's longer half-life supporting once-daily dosing.[8][9] Cinaciguat, developed for intravenous use in acute heart failure, has a shorter half-life.[10] Praliciguat and olinciguat are in earlier stages of development, with promising pharmacokinetic properties in preclinical and early clinical studies that support further investigation.[6][11]
For researchers in this field, a thorough understanding of these pharmacokinetic differences is paramount for designing future studies, interpreting results, and ultimately, developing safer and more effective therapies targeting the NO-sGC-cGMP pathway. The provided experimental methodologies offer a foundational framework for conducting comparable and robust pharmacokinetic evaluations of novel sGC modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease • Cyclerion [cyclerion.com]
- 4. Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beneficial Metabolic Effects of Praliciguat, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 6. Frontiers | Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease [frontiersin.org]
- 7. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial Metabolic Effects of Praliciguat, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the effects of hepatic impairment and smoking on the pharmacokinetics of a single oral dose of the soluble guanylate cyclase stimulator riociguat (BAY 63-2521) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of praliciguat, a clinical-stage soluble guanylate cyclase stimulator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. ec.europa.eu [ec.europa.eu]
Independent Verification of Nurandociguat: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Nurandociguat with other soluble guanylate cyclase (sGC) modulators. By presenting available experimental data, this document aims to provide a comprehensive overview to inform further research and development in therapies targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.
This compound (BAY 3283142) is an oral, potent, and selective activator of soluble guanylate cyclase (sGC) currently under investigation by Bayer for the treatment of chronic kidney disease (CKD).[1][2] As an sGC activator, this compound targets the oxidized or heme-free form of the sGC enzyme, which becomes prevalent in disease states associated with high oxidative stress, rendering the enzyme unresponsive to nitric oxide (NO). By directly activating this dysfunctional sGC, this compound aims to restore the production of cyclic guanosine monophosphate (cGMP), a critical second messenger with vasodilatory, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.
This guide provides a comparative analysis of this compound against a close clinical-stage comparator, Runcaciguat (an sGC activator), and two approved sGC stimulators, Vericiguat and Riociguat.
Mechanism of Action: sGC Activators vs. sGC Stimulators
The fundamental difference between sGC activators and stimulators lies in their mechanism of action concerning the redox state of the sGC enzyme.
-
sGC Activators (e.g., this compound, Runcaciguat): These molecules activate sGC when the heme iron is in the oxidized (Fe³⁺) state or when the heme group is lost, conditions that make the enzyme insensitive to NO. This makes them particularly promising in conditions with significant oxidative stress.
-
sGC Stimulators (e.g., Vericiguat, Riociguat): These agents primarily act on the reduced (Fe²⁺) form of sGC. They have a dual action: they modestly stimulate sGC directly and, more importantly, they sensitize the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.[3]
The distinct mechanisms of action are visually represented in the signaling pathway diagram below.
References
Evaluating the selectivity of Nurandociguat for sGC over other guanylate cyclases
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents targeting the nitric oxide (NO) signaling pathway, Nurandociguat (BAY 3283142) has emerged as a promising second-generation soluble guanylate cyclase (sGC) activator. Developed by Bayer, this orally available small molecule is currently undergoing clinical investigation for cardiovascular and renal diseases. A critical aspect of its pharmacological profile, and a key determinant of its therapeutic window and potential side effects, is its selectivity for sGC over other types of guanylate cyclases. This guide provides a comprehensive evaluation of the selectivity of this compound, summarizing the current understanding, presenting a framework for its assessment, and detailing the experimental protocols used in such evaluations.
Understanding Guanylate Cyclases: sGC vs. pGC
Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). This cGMP signaling cascade plays a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. There are two main classes of guanylate cyclases:
-
Soluble Guanylate Cyclase (sGC): A cytosolic enzyme that acts as the primary receptor for nitric oxide (NO). sGC is a heterodimer, and upon NO binding to its heme prosthetic group, its catalytic activity is significantly increased.
-
Particulate Guanylate Cyclases (pGCs): Transmembrane receptors that are activated by peptide hormones, such as natriuretic peptides (e.g., ANP, BNP). There are several isoforms of pGCs, each with specific ligand-binding domains and tissue distribution.
The distinct activation mechanisms and downstream signaling pathways of sGC and pGCs underscore the importance of selective drug targeting to achieve desired therapeutic effects while minimizing off-target activities.
Mechanism of Action of this compound
This compound is classified as an sGC activator. Unlike sGC stimulators (e.g., riociguat) which enhance the sensitivity of reduced (heme-containing) sGC to NO, sGC activators target the oxidized or heme-free form of the enzyme.[1][2] Under conditions of oxidative stress, a hallmark of many cardiovascular and renal diseases, the heme iron of sGC can be oxidized, rendering the enzyme unresponsive to NO. sGC activators like this compound can directly activate this dysfunctional form of sGC, thereby restoring cGMP production in a diseased environment.
Selectivity Profile of this compound: Current State of Knowledge
As of the latest available information, specific quantitative data comparing the potency of this compound on sGC versus various isoforms of pGCs (e.g., in the form of EC50 or IC50 values) has not been made publicly available in peer-reviewed literature or conference proceedings. However, based on its development as a second-generation sGC activator, a high degree of selectivity for sGC is a primary design objective.
For context, a related sGC activator, Runcaciguat (B610601) (BAY 1101042), has been reported to exhibit selectivity for the GC-1 isoform of sGC.[3] This suggests that achieving selectivity within the sGC activator class is feasible and a key area of investigation for pharmaceutical developers. The expectation for this compound would be a significantly higher potency for activating sGC compared to any potential off-target effects on pGCs. The lack of publicly available direct comparative data for this compound highlights the need for future publications to elucidate its detailed selectivity profile.
Experimental Protocols for Determining Guanylate Cyclase Selectivity
To evaluate the selectivity of a compound like this compound, a series of in vitro enzymatic and cell-based assays are typically employed. Below are detailed methodologies for key experiments.
In Vitro Guanylate Cyclase Activity Assay
Objective: To determine the direct effect of the compound on the enzymatic activity of purified sGC and different pGC isoforms.
Methodology:
-
Enzyme Preparation:
-
Recombinant human sGC (α1β1 heterodimer) is purified from an expression system (e.g., Sf9 insect cells). For studying sGC activators, both the native (reduced heme) and an oxidized/heme-free version of the enzyme are used. The latter can be generated by treatment with an oxidizing agent like ODQ (1H-[3][4]oxadiazolo[4,3-a]quinoxalin-1-one).
-
Membrane fractions containing specific pGC isoforms (e.g., GC-A, GC-B) are prepared from cells overexpressing the respective receptor.
-
-
Reaction Mixture:
-
A typical reaction buffer contains Tris-HCl (pH 7.5), MgCl2 or MnCl2 as a cofactor, GTP as the substrate, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
-
Assay Procedure:
-
The purified enzyme or membrane fraction is incubated with varying concentrations of this compound.
-
For pGCs, the assay is also run in the presence of their respective activating ligands (e.g., Atrial Natriuretic Peptide for GC-A) to assess any inhibitory or allosteric effects of the test compound.
-
The enzymatic reaction is initiated by the addition of GTP and incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of cGMP produced is quantified.
-
-
cGMP Quantification:
-
cGMP levels are measured using commercially available methods such as Enzyme Immunoassay (EIA) or a radiolabelled GTP substrate followed by chromatographic separation and scintillation counting.
-
-
Data Analysis:
-
Concentration-response curves are generated, and EC50 (for activation) or IC50 (for inhibition) values are calculated to determine the potency of the compound on each cyclase isoform. Selectivity is determined by the ratio of these values.
-
Cell-Based cGMP Assay
Objective: To assess the effect of the compound on cGMP production in a cellular context, which reflects its membrane permeability and interaction with the intracellular environment.
Methodology:
-
Cell Culture:
-
Cell lines endogenously expressing or engineered to overexpress specific guanylate cyclase isoforms are used. For example, Chinese Hamster Ovary (CHO) cells can be transfected to express sGC or different pGCs.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Cells are then treated with a range of concentrations of this compound.
-
For cells expressing pGCs, the assay is also performed in the presence of the corresponding natriuretic peptide.
-
After incubation, the cells are lysed to release intracellular cGMP.
-
-
cGMP Quantification:
-
The cGMP concentration in the cell lysates is determined using methods like EIA or commercial cGMP assay kits.
-
-
Data Analysis:
-
EC50 values are calculated from the concentration-response curves to determine the potency of the compound in a cellular system.
-
Visualizing the Pathways and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing selectivity.
Caption: Signaling pathways of soluble and particulate guanylate cyclases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. A novel soluble guanylyl cyclase activator, BR 11257, acts as a non-stabilising partial agonist of sGC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of the new generation soluble guanylate cyclase stimulator BAY-747 designed for the treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nurandociguat
Disclaimer: No specific Safety Data Sheet (SDS) for Nurandociguat is publicly available at the time of this writing. The following guidance is based on safety information for Riociguat, a structurally related soluble guanylate cyclase (sGC) stimulator, and general best practices for handling potent pharmacologically active compounds. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling and perform a thorough risk assessment before beginning any experimental work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with a related compound, Riociguat.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound, which may be harmful if absorbed. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles or splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the powder outside of a ventilated enclosure or if there is a risk of aerosolization. | Minimizes the risk of inhaling the compound, which is a potential route of exposure. The necessity should be determined by a risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersal of the compound.
-
Decontamination: Ensure that a validated decontamination procedure is in place before starting work. This may involve the use of a specific cleaning solution to inactivate the compound.
-
Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.
2. Weighing and Solution Preparation:
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sealed during dissolution.
3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure during experimental procedures.
-
Avoid Aerosolization: Take care to avoid procedures that could generate aerosols.
4. Post-Experiment Cleanup:
-
Decontaminate Surfaces: All work surfaces and equipment should be thoroughly decontaminated after use.
-
PPE Removal: Remove PPE in the designated area, avoiding contamination of skin and personal clothing. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
2. Waste Disposal:
-
Licensed Waste Hauler: All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Local Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
